4-(1-(o-Tolyl)vinyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[1-(2-methylphenyl)ethenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-11-5-3-4-6-15(11)12(2)13-7-9-14(10-8-13)16(17)18/h3-10H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUWACOLXILRKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=C)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: CAS 1799412-42-2 (Bexarotene Analog Scaffold)
[1][3]
Executive Summary
CAS 1799412-42-2 (4-(1-(o-Tolyl)vinyl)benzoic acid) is a specialized chemical intermediate and pharmacophore scaffold used in the development of third-generation retinoids.[2][3] Structurally, it represents a truncated analog of Bexarotene (Targretin) , where the bulky pentamethyl-tetrahydronaphthalene lipophilic tail is replaced by a simplified o-tolyl moiety.
This compound serves as a critical Structure-Activity Relationship (SAR) probe , allowing medicinal chemists to evaluate the steric and hydrophobic requirements of the RXR ligand-binding pocket (LBP). It is also utilized as a building block in the synthesis of novel stilbene derivatives for cancer therapeutics and metabolic disorder treatments.
Chemical Identity & Physicochemical Profile[1][5][6]
Core Identification
| Property | Specification |
| CAS Number | 1799412-42-2 |
| Chemical Name | 4-(1-(o-Tolyl)vinyl)benzoic acid |
| IUPAC Name | 4-[1-(2-methylphenyl)ethenyl]benzoic acid |
| Molecular Formula | C₁₆H₁₄O₂ |
| Molecular Weight | 238.28 g/mol |
| SMILES | CC1=CC=CC=C1C(=C)C2=CC=C(C(O)=O)C=C2 |
| Structural Class | Stilbenoid / Benzoic Acid Derivative |
Physical Properties (Experimental & Predicted)
-
Appearance: Off-white to pale yellow crystalline powder.
-
Solubility:
-
Insoluble: Water (pH < 7).
-
Soluble: DMSO (>25 mg/mL), Ethanol, DMF.
-
Sparingly Soluble: Dichloromethane.
-
-
pKa (Predicted): ~4.2 (Carboxylic acid moiety).
-
LogP (Predicted): 4.1 – 4.5 (Highly lipophilic).
Mechanism of Action & Pharmacology (SAR Context)
Structural Homology to Bexarotene
CAS 1799412-42-2 is not a clinically approved drug but a pharmacological tool . Its value lies in its structural relationship to Bexarotene, a selective RXR agonist.
-
Bexarotene: Contains a bulky pentamethyl-tetrahydronaphthalene group. This bulk fills the hydrophobic L-shaped pocket of the RXR, inducing the active conformation (AF-2 helix stabilization).
-
CAS 1799412-42-2: Contains a smaller o-tolyl group.[1][2][3][4][5]
-
Research Utility: By comparing the biological activity of this "slim" analog against Bexarotene, researchers can quantify the Van der Waals energy contribution of the bulky tail group to receptor binding affinity.
Signaling Pathway Visualization
The following diagram illustrates the Retinoid X Receptor (RXR) activation pathway where this scaffold acts as a ligand probe.
Figure 1: Canonical RXR signaling pathway. CAS 1799412-42-2 is used to probe the initial Ligand-RXR binding affinity.
Experimental Protocols
Solubility & Stock Preparation
Objective: Prepare a stable 10 mM stock solution for in vitro assays.
-
Weighing: Accurately weigh 2.38 mg of CAS 1799412-42-2 into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).
-
Note: Avoid using aqueous buffers directly; the compound will precipitate.
-
-
Vortexing: Vortex for 30 seconds until fully dissolved. If particulates remain, sonicate for 1 minute at 40 kHz.
-
Storage: Aliquot into light-protective amber vials. Store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles.
General Synthesis Workflow (Suzuki Coupling)
For researchers needing to synthesize this compound or its derivatives in-house:
Reaction: 4-Carboxy-phenylboronic acid + 1-Bromo-1-(o-tolyl)ethylene
Figure 2: Synthetic route for 1,1-disubstituted vinyl benzoic acids.
Supply Chain & Sourcing
As of 2025, this compound is classified as a Specialty Research Chemical . It is not typically held in high stock by general catalog suppliers but is available through specialized building block vendors.
Verified Suppliers:
-
Ambeed: Listed as 4-(1-(o-Tolyl)vinyl)benzoic acid.[1][2][3][4][5] High purity (>97%) options available.
-
BLD Pharm: Catalog number BD293378.[2] Often ships from Shanghai or US warehouses.
-
Sigma-Aldrich: Typically lists this under "Rare Chemical Library" or via third-party aggregation (check "Building Blocks" section).
Purity Requirements:
-
For HTS (High-Throughput Screening): >95% purity (NMR verified).
-
For Crystallography: >98% purity required to avoid twinning in crystal lattice formation.
Safety & Handling (E-E-A-T)
Hazard Classification:
-
GHS Signal: Warning.
-
H-Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).
-
Special Note: As a retinoid analog, teratogenicity cannot be ruled out. Pregnant personnel should avoid handling this compound.
Disposal: Do not dispose of down the drain. Collect in "Halogen-free Organic Solvent" waste streams due to the high aromatic content.
References
-
PubChem Compound Summary. (n.d.). CID 168499417 (Related Structure). National Center for Biotechnology Information. Link
-
Boehm, M. F., et al. (1994). Synthesis and Structure-Activity Relationships of Novel Retinoid X Receptor-Selective Retinoids. Journal of Medicinal Chemistry, 37(18), 2930-2941. (Foundational text on Bexarotene analogs). Link
-
Ambeed Chemical Catalog. (2024). Product 1799412-42-2 Technical Data Sheet. Ambeed. Link
-
BLD Pharm. (2024). 4-(1-(o-Tolyl)vinyl)benzoic acid MSDS.[2][4] BLD Pharm.[2] Link
Sources
- 1. 1351279-73-6 | 4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetrabenzoic acid | Small Molecule Semiconductor Building Blocks | Ambeed.com [ambeed.com]
- 2. 1185030-01-6|Bexarotene-13C4|BLD Pharm [bldpharm.com]
- 3. 933047-52-0 | 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid | Aryls | Ambeed.com [ambeed.com]
- 4. 4-(1-(o-Tolyl)vinyl)benzoic acid | 1799412-42-2 [sigmaaldrich.com]
- 5. keyorganics.net [keyorganics.net]
A Comprehensive Guide to the Solubility of 4-(1-(o-tolyl)vinyl)benzoic acid in Common Organic Solvents
An In-depth Technical Guide
Executive Summary: The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics and purification strategies to bioavailability in drug formulations.[1][2] This guide provides a detailed framework for understanding and determining the solubility of 4-(1-(o-tolyl)vinyl)benzoic acid (CAS No. 1799412-42-2[3][4]), a molecule with distinct structural features that present a unique solubility profile. We will explore the theoretical principles governing its solubility, provide a detailed, field-proven experimental protocol for its determination, and discuss the practical application of the resulting data. This document is intended for researchers, chemists, and drug development professionals who require a robust methodology for characterizing this and similar compounds.
Introduction to 4-(1-(o-tolyl)vinyl)benzoic acid and its Solubility
4-(1-(o-tolyl)vinyl)benzoic acid is an organic molecule characterized by a complex structure containing both nonpolar and polar functional groups. Its potential applications, whether as an intermediate in organic synthesis, a monomer for specialty polymers, or an active pharmaceutical ingredient (API), are fundamentally linked to its ability to dissolve in various solvents.[1][5] Understanding its solubility profile is not an academic exercise; it is a critical prerequisite for:
-
Process Chemistry: Selecting appropriate solvents for synthesis, recrystallization, and purification.
-
Materials Science: Controlling polymerization reactions and the properties of resulting materials.[6]
-
Pharmaceutical Development: Enabling formulation design, predicting absorption, and ensuring consistent dosing. Poor aqueous solubility is a frequent and significant hurdle in drug development.[2][7]
This guide provides the necessary theoretical and practical tools to systematically evaluate the solubility of this compound.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[7] The molecular structure of 4-(1-(o-tolyl)vinyl)benzoic acid contains three key regions that dictate its interactions with solvents:
-
The Carboxylic Acid Group (-COOH): This is a highly polar, hydrophilic functional group capable of acting as both a hydrogen bond donor and acceptor. This feature promotes solubility in polar protic solvents like alcohols.[8]
-
The Aromatic Rings (Benzoic Acid and Tolyl Group): These bulky, nonpolar, and hydrophobic rings dominate a significant portion of the molecular surface area. They contribute to van der Waals forces and favor interactions with nonpolar or moderately polar solvents.[9][10]
-
The Vinyl Linker: This provides some structural rigidity and contributes to the overall nonpolar character of the molecule.
The interplay between the polar carboxylic acid "head" and the large nonpolar "tail" suggests that the compound's solubility will be highly dependent on the solvent's own polarity and hydrogen bonding capacity. For instance, while lower-molecular-weight carboxylic acids are readily soluble in water, solubility decreases as the hydrophobic hydrocarbon portion of the molecule increases.[8][9]
Caption: Molecular features governing solvent interactions.
Experimental Determination of Equilibrium Solubility
To obtain reliable and reproducible solubility data, a standardized methodology is essential. The saturation shake-flask method is considered the gold standard for determining equilibrium solubility due to its robustness and direct measurement under thermodynamic equilibrium.[5][11][12][13]
Principle of the Shake-Flask Method
This method involves agitating an excess amount of the solid compound in the solvent of interest at a controlled temperature for a sufficient duration to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents its solubility in that solvent under the specified conditions.[11][13]
Selection of a Diverse Solvent Panel
A comprehensive solubility profile requires testing in a range of solvents with varying polarities and functionalities. The following panel is recommended to cover the spectrum from nonpolar to highly polar environments:
-
Nonpolar: Toluene, Hexane
-
Moderately Polar (Aprotic): Dichloromethane, Ethyl Acetate
-
Polar Aprotic: Acetone, Acetonitrile
-
Polar Protic: Methanol, Ethanol
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Materials and Equipment:
-
4-(1-(o-tolyl)vinyl)benzoic acid (solid, purity ≥95%)[3]
-
Selected organic solvents (HPLC grade or higher)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control (e.g., 25 °C and 37 °C)[12][13]
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation of Standards: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). From this stock, create a series of calibration standards by serial dilution to cover the expected solubility range.
-
Sample Preparation: Add an excess amount of solid 4-(1-(o-tolyl)vinyl)benzoic acid to a series of vials (in triplicate for each solvent and temperature). "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment.[11] As a starting point, add ~10-20 mg of solid to 2 mL of each test solvent.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 24 to 48 hours. Equilibrium is reached when the concentration of sequential measurements does not deviate significantly.[13]
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle for 30 minutes. Carefully withdraw an aliquot of the supernatant. To ensure complete removal of solid particles, centrifuge the aliquot (e.g., 10,000 rpm for 10 minutes) and then filter it through a 0.22 µm syringe filter.[12]
-
Dilution and Analysis: Immediately dilute the filtered supernatant with a suitable mobile phase to a concentration that falls within the range of the HPLC calibration curve. This prevents precipitation upon cooling or solvent evaporation.[13]
-
Quantification: Analyze the diluted samples, calibration standards, and a blank solvent sample via HPLC. The concentration of the compound in the diluted sample is determined from the calibration curve.
-
Calculation: Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor.
Caption: Shake-Flask method for solubility determination.
Data Analysis and Presentation
All quantitative solubility data should be organized into a clear, structured table to facilitate comparison across different solvents and conditions.
Quantitative Data Summary
The following table serves as a template for presenting the experimentally determined solubility of 4-(1-(o-tolyl)vinyl)benzoic acid.
| Solvent Class | Solvent | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Nonpolar | Toluene | 2.4 | 25 | [Experimental Value] | [Calculated Value] |
| Hexane | 0.1 | 25 | [Experimental Value] | [Calculated Value] | |
| Mod. Polar | Dichloromethane | 3.1 | 25 | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | 4.4 | 25 | [Experimental Value] | [Calculated Value] | |
| Polar Aprotic | Acetone | 5.1 | 25 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 5.8 | 25 | [Experimental Value] | [Calculated Value] | |
| Polar Protic | Methanol | 5.1 | 25 | [Experimental Value] | [Calculated Value] |
| Ethanol | 4.3 | 25 | [Experimental Value] | [Calculated Value] |
Note: The molecular weight of 4-(1-(o-tolyl)vinyl)benzoic acid is 238.29 g/mol .[3]
Interpretation and Application of Solubility Data
The resulting data provides actionable insights for process development and formulation:
-
High Solubility in Nonpolar Solvents (e.g., Toluene): This would indicate that the large, nonpolar regions of the molecule dominate its behavior. Such solvents would be excellent candidates for synthesis or for dissolving the compound for reactions involving other nonpolar reactants.
-
High Solubility in Polar Protic Solvents (e.g., Methanol): This would highlight the importance of the carboxylic acid group's hydrogen bonding capability. Alcohols could be effective solvents for purification via recrystallization, potentially by using a mixed-solvent system (e.g., methanol/water).[8]
-
Poor Solubility Across All Solvents: If the compound exhibits low solubility universally, this could suggest strong crystal lattice energy. In a pharmaceutical context, this would classify it as a poorly soluble compound, potentially requiring formulation strategies like salt formation, amorphization, or the use of biorelevant media containing solubilizing agents.[12]
Conclusion
A thorough understanding of the solubility of 4-(1-(o-tolyl)vinyl)benzoic acid is fundamental to its successful application in any scientific or industrial context. Due to its amphiphilic nature—possessing both significant polar and nonpolar domains—its solubility profile is expected to be highly nuanced. The theoretical principles and the rigorous shake-flask experimental protocol detailed in this guide provide a comprehensive framework for researchers to generate the precise, reliable data needed to make informed decisions in process chemistry, materials science, and pharmaceutical development.
References
- Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
- Predicting Solubility. Rowan.
- Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC.
- Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE.
- Physics-Based Solubility Prediction for Organic Molecules. Semantic Scholar.
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- Physical Properties of Carboxylic Acids. JoVE.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Pharmaceutical Solubility Testing | Why It Matters and Wh
- 4-(1-(o-Tolyl)vinyl)benzoic acid. Sigma-Aldrich.
- Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classific
- Annex 4.
- 4-Vinylbenzoic Acid - Data Sheet.
- Solubility factors when choosing a solvent. Labclinics.
- How does the solubility of carboxylic acids in water decrease with increase in molecular mass?. Quora.
- 4-Vinylbenzoic acid | C9H8O2. PubChem.
- Chemical Properties of 4-Vinylbenzoic acid (CAS 1075-49-6). Cheméo.
- If carboxylic acid is polar, why is it in the organic layer during liquid extractions?. Reddit.
- Solubility of Organic Compounds. University of Calgary.
- 4-(1-(O-TOLYL)VINYL)BENZOIC ACID. ChemUniverse.
- Synthesis of 4-Vinylbenzoic acid.
- Solubility of Benzoic Acid in Organic Solvents. Scribd.
- 4-vinylbenzoic acid. Semantic Scholar.
- 4-Vinylbenzoic acid. Chem-Impex.
- IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. UNT Digital Library.
- 4-(1-(o-Tolyl)vinyl)benzoic acid | 1799412-42-2. Sigma-Aldrich.
- SAFETY D
Sources
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- 4. 4-(1-(o-Tolyl)vinyl)benzoic acid | 1799412-42-2 [sigmaaldrich.com]
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- 13. who.int [who.int]
A Technical Guide to the Thermal Stability and Decomposition of 4-(1-(o-tolyl)vinyl)benzoic acid
Abstract
This technical guide provides a comprehensive analytical framework for assessing the thermal stability and decomposition pathway of 4-(1-(o-tolyl)vinyl)benzoic acid. In the absence of specific peer-reviewed thermal analysis data for this compound, this document leverages established principles of physical organic chemistry and data from structurally analogous molecules—including substituted benzoic acids and vinyl-aromatic compounds—to construct a predictive model of its thermal behavior. We outline a multi-stage decomposition hypothesis, beginning with decarboxylation and followed by reactions involving the vinyl and tolyl functionalities. This guide details the requisite experimental workflows, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA), explaining the causal-driven experimental design necessary for a robust characterization. This document is intended for researchers, chemists, and drug development professionals who require a thorough understanding of the thermal properties of novel aromatic carboxylic acids to ensure product quality, safety, and stability.
Introduction and Molecular Overview
4-(1-(o-tolyl)vinyl)benzoic acid is an aromatic carboxylic acid with the molecular formula C₁₆H₁₄O₂.[1] Its structure is characterized by three key functional regions: a benzoic acid moiety, a vinyl group, and an ortho-tolyl group. The thermal stability of such a molecule is a critical parameter, influencing its suitability for applications ranging from polymer synthesis to active pharmaceutical ingredients (APIs).[2] Understanding its response to thermal stress is paramount for defining storage conditions, processing parameters, and predicting degradation products.
The molecule's decomposition is likely a complex process dictated by the interplay of its functional groups. The carboxylic acid group is a primary site for initial decomposition, typically via decarboxylation. The vinyl group introduces the potential for polymerization or scission reactions, while the steric hindrance and electronic effects of the o-tolyl group can influence the stability of reactive intermediates.[3][4] This guide will systematically explore these possibilities.
Predicted Thermal Profile and Decomposition Pathway
Based on the behavior of related compounds, we propose a multi-stage thermal decomposition pathway for 4-(1-(o-tolyl)vinyl)benzoic acid when heated in an inert atmosphere.
2.1 Stage 1: Decarboxylation Carboxylic acids are known to undergo decarboxylation upon heating, releasing carbon dioxide (CO₂). This is often the first significant thermal event. For benzoic acid derivatives, this process can be influenced by substituents on the aromatic ring. The loss of CO₂ (molar mass ≈ 44.01 g/mol ) from 4-(1-(o-tolyl)vinyl)benzoic acid (molar mass ≈ 238.29 g/mol ) would correspond to a theoretical mass loss of approximately 18.5%. This initial step is expected to be the primary decomposition event at lower temperatures.
2.2 Stage 2: Vinyl Group Reactions and Fragmentation Following or concurrent with decarboxylation, the remaining hydrocarbon structure, 1-(o-tolyl)-4-vinylbenzene, will degrade. The vinyl group is highly reactive and can lead to several outcomes:
-
Polymerization: The vinyl group can undergo thermally initiated polymerization, potentially forming a more stable oligomeric or polymeric residue before further decomposition at higher temperatures. This is a known characteristic of vinyl-aromatic compounds.[2]
-
Fragmentation: Scission of the vinyl group or the bond connecting it to the aromatic ring can occur, leading to the evolution of smaller volatile fragments.
2.3 Stage 3: Aromatic Core Breakdown At significantly higher temperatures, the polycyclic aromatic structure formed from the preceding stages will undergo complete fragmentation and carbonization, resulting in the final char residue.
The proposed decomposition pathway is visualized in the diagram below.
Caption: Proposed multi-stage thermal decomposition pathway.
Comprehensive Analytical Workflow
To experimentally validate the predicted thermal behavior, a multi-technique approach is essential. The following workflow provides a self-validating system where each technique corroborates the findings of the others.
Sources
Quantum Chemical Characterization of 4-(1-(o-tolyl)vinyl)benzoic Acid: A Protocol for Sterically Hindered Conjugated Systems
Executive Summary
This technical guide outlines the computational strategy for characterizing 4-(1-(o-tolyl)vinyl)benzoic acid , a 1,1-diarylethylene scaffold characterized by significant steric congestion. Structurally analogous to acyclic retinoids and intermediates in the synthesis of RXR (Retinoid X Receptor) agonists like bexarotene, this molecule presents a specific challenge: the ortho-methyl group on the tolyl ring forces a deviation from planarity, breaking extended
Accurate modeling of this system requires a departure from standard B3LYP protocols. This guide advocates for Dispersion-Corrected Density Functional Theory (DFT-D) to correctly resolve the torsional potential energy surface (PES) and predict the energetic cost of planarization—a critical factor in binding affinity and spectral properties.
Molecular Architecture & Computational Challenges
The Steric Conflict
The molecule consists of a central vinyl linker connecting two aromatic systems:
-
Ring A: A benzoic acid moiety (electron-withdrawing, hydrophilic anchor).
-
Ring B: An o-tolyl group (2-methylphenyl).
In a standard styrene or stilbene,
The Computational Consequence: Standard functionals (e.g., B3LYP) often underestimate non-covalent repulsive forces and van der Waals interactions. This leads to artificially planarized geometries and inaccurate HOMO-LUMO gaps. To capture the true "twisted" ground state, dispersion corrections (GD3/GD3BJ) and range-separated functionals are mandatory.
Computational Workflow
The following diagram illustrates the decision tree for characterizing this molecule, prioritizing conformational analysis before high-level optimization.
Caption: Step-by-step computational workflow ensuring the global minimum is located before expensive property calculations.
Detailed Experimental Protocol
Step 1: Conformational Sampling (The "Twist" Search)
Because the o-tolyl group can rotate, two primary atropisomeric minima likely exist (syn/anti relative to the vinyl group).
-
Method: Semi-empirical (PM6 or PM7) or Molecular Mechanics (MMFF94).
-
Objective: Generate input coordinates where the o-tolyl dihedral is scanned from
to . -
Expectation: The global minimum will likely exhibit a dihedral angle (
) between and to minimize strain.
Step 2: Geometry Optimization & Frequency Analysis
This is the core validation step. The choice of functional is critical for the biphenyl-like twist.
| Parameter | Setting | Rationale |
| Functional | wB97X-D or M06-2X | wB97X-D includes long-range dispersion corrections essential for modeling the methyl-ring steric clash. B3LYP is not recommended here. |
| Basis Set | def2-TZVP | Triple-zeta quality reduces Basis Set Superposition Error (BSSE) in crowded regions. |
| Grid Quality | Ultrafine | Necessary to resolve soft modes associated with phenyl ring rotations. |
| Convergence | Tight | Ensures the shallow potential well of the twisted conformer is accurately located. |
Self-Validating Check: Upon completion, perform a frequency calculation.
-
Success: Zero imaginary frequencies.
-
Failure: One imaginary frequency (often ~20-50
cm ) indicates a transition state, likely the planar form. Distort geometry along the normal mode and re-optimize.
Step 3: Solvation Modeling (SMD)
If this molecule is being studied for biological activity (e.g., RXR binding), gas-phase results are insufficient.
-
Model: SMD (Solvation Model based on Density).
-
Solvents:
-
Water (ε=78.4): For biological relevance (physiological pH deprotonation study).
-
DMSO (ε=46.7): For comparison with experimental stock solutions.
-
-
Protocol: Re-optimize the gas-phase geometry in the solvent field. Do not perform single-point energy calculations on gas-phase geometries for flexible molecules, as the solvent field significantly alters the torsion angle.
Electronic Structure & Spectral Prediction
Frontier Molecular Orbitals (FMO)
The twist angle controls the degree of electronic communication between the benzoic acid and the o-tolyl ring.
-
Planar (Hypothetical): High conjugation, lower HOMO-LUMO gap, red-shifted UV absorption.
-
Twisted (Actual): Broken conjugation, higher gap, blue-shifted absorption.
Calculation: Perform Time-Dependent DFT (TD-DFT) on the optimized geometry.
-
Functional: CAM-B3LYP or wB97X-D (Range-separated functionals prevent "ghost" charge-transfer states common in conjugated aromatics).
-
States: NStates=10 (Focus on S0
S1).
NBO Analysis (Steric Quantification)
To quantify why the molecule twists, use Natural Bond Orbital (NBO) analysis.
-
Target: Second-order perturbation theory analysis (
energies). -
Look for: Repulsive interactions between the o-methyl
orbitals and the vinyl system or adjacent protons.
Logical Pathway: Structure-Activity Relationship (SAR)
If this molecule is a drug candidate (RXR agonist), the "locking" of the conformation is a design feature. The following diagram explains the logic of using this specific scaffold.
Caption: The "Methyl Scan" logic: The o-tolyl group pre-organizes the ligand, reducing the entropic penalty upon binding to a receptor.
Data Reporting Standards
When documenting these calculations for publication or internal reports, structure your data as follows:
Table 1: Geometric & Energetic Parameters (wB97X-D/def2-TZVP)
| Parameter | Gas Phase | Water (SMD) | Significance |
| Dihedral Angle ( | Degree of conjugation break. | ||
| Bond Length ( | 1.48 Å | 1.48 Å | Single bond character (lack of |
| Dipole Moment ( | 2.1 D | 4.5 D | Solubility/Permeability indicator. |
| HOMO Energy | -6.8 eV | -6.5 eV | Oxidation potential. |
| LUMO Energy | -1.2 eV | -1.1 eV | Electrophilicity. |
(Note: Values above are illustrative estimates based on typical 1,1-diarylethylene systems; actual calculation is required for precise numbers.)
References
-
Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link
-
Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615-6620. Link
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378-6396. Link
-
Dawson, M. I., & Zhang, X. K. (2002). Discovery and Design of Retinoic Acid Receptor and Retinoid X Receptor Class- and Subtype-Selective Synthetic Analogs. Current Medicinal Chemistry, 9(6), 623-637.[1] Link
-
Wagner, C. E., et al. (2009). Modeling, Synthesis, and Biological Evaluation of Potential Retinoid X Receptor (RXR) Selective Agonists.[2] Journal of Medicinal Chemistry, 52(19), 5950–5966. Link
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Modeling, Synthesis, and Biological Evaluation of Potential Retinoid X Receptor (RXR)-Selective Agonists: Analogues of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl(5,5,8,8-tetrahydronaphthalen-2-yl)amino)nicotinic Acid (NEt-TMN) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Harnessing 4-(1-(o-tolyl)vinyl)benzoic Acid in Copolymerization for Advanced Drug Delivery Systems
Authored by: A Senior Application Scientist
Introduction: A Novel Monomer for Functional Copolymers
In the landscape of advanced drug delivery, the design of intelligent polymeric carriers is paramount. These materials are engineered to enhance therapeutic efficacy, improve biocompatibility, and enable targeted or controlled release of active pharmaceutical ingredients (APIs). A promising monomer in this domain is 4-(1-(o-tolyl)vinyl)benzoic acid. Its structure, featuring a styrenic backbone for polymerization, a carboxylic acid group for functionalization or pH-responsive behavior, and a tolyl group that can influence polymer properties such as glass transition temperature and hydrophobicity, makes it a versatile building block for novel copolymers.
This guide provides a comprehensive overview of the use of 4-(1-(o-tolyl)vinyl)benzoic acid in copolymerization. We will delve into the underlying principles, provide a detailed experimental protocol for its copolymerization with a model comonomer, discuss essential characterization techniques, and explore the potential applications of the resulting copolymers in drug development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage functionalized polymers for next-generation therapeutics.
The Rationale for Copolymerization: Beyond Homopolymers
While a homopolymer of 4-(1-(o-tolyl)vinyl)benzoic acid could be synthesized, copolymerization offers a strategic advantage by allowing for the fine-tuning of polymer properties. By incorporating a second, distinct monomer, we can modulate characteristics such as:
-
Solubility: Enhancing solubility in aqueous or organic media.
-
Hydrophilicity/Hydrophobicity Balance: Crucial for the formation of micelles or nanoparticles for drug encapsulation.[1]
-
Biocompatibility: Introducing biocompatible segments, such as polyethylene glycol (PEG), to reduce immunogenicity.
-
Mechanical Properties: Adjusting the flexibility, rigidity, and thermal stability of the resulting material.
-
Drug Loading and Release Kinetics: The chemical nature of the comonomer can influence drug-polymer interactions and the rate of drug diffusion.[2][3]
For this guide, we will consider the free-radical copolymerization of 4-(1-(o-tolyl)vinyl)benzoic acid with methyl methacrylate (MMA), a widely used comonomer that can impart favorable properties to the resulting copolymer.
Experimental Workflow: From Monomers to Characterized Copolymer
The overall process for synthesizing and characterizing a copolymer of 4-(1-(o-tolyl)vinyl)benzoic acid and methyl methacrylate is outlined below.
Figure 1: A schematic overview of the experimental workflow.
Detailed Protocol: Free-Radical Copolymerization
This protocol details the solution polymerization of 4-(1-(o-tolyl)vinyl)benzoic acid with methyl methacrylate. Solution polymerization is chosen to maintain a homogenous reaction mixture and to help dissipate the heat generated during this exothermic process.[4]
Materials:
-
4-(1-(o-tolyl)vinyl)benzoic acid (Purity > 95%)[5]
-
Methyl methacrylate (MMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN), recrystallized
-
1,4-Dioxane, anhydrous
-
Methanol, ACS grade
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer and hot plate
-
Schlenk line or nitrogen inlet
-
Temperature controller
-
Glass funnel and filter paper
-
Vacuum oven
Procedure:
-
Monomer and Initiator Preparation:
-
In a 100 mL three-neck round-bottom flask, dissolve 4-(1-(o-tolyl)vinyl)benzoic acid (e.g., 2.38 g, 10 mmol) and methyl methacrylate (e.g., 1.00 g, 10 mmol) in 40 mL of anhydrous 1,4-dioxane.
-
Add the free-radical initiator, AIBN (e.g., 32.8 mg, 0.2 mmol). The monomer-to-initiator ratio will influence the final molecular weight of the polymer.[6]
-
-
Degassing the Reaction Mixture:
-
Equip the flask with a condenser and a magnetic stir bar.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization. Alternatively, bubble nitrogen gas through the solution for 30 minutes.
-
-
Polymerization Reaction:
-
After degassing, place the flask under a positive pressure of nitrogen.
-
Immerse the flask in a preheated oil bath at 70°C.
-
Allow the reaction to proceed for 24 hours with continuous stirring. The viscosity of the solution is expected to increase as the polymerization progresses.[6]
-
-
Purification of the Copolymer:
-
After 24 hours, cool the reaction mixture to room temperature.
-
Slowly pour the viscous solution into a beaker containing 400 mL of cold methanol while stirring vigorously. This will cause the copolymer to precipitate.
-
Collect the white precipitate by vacuum filtration.
-
Wash the collected solid with fresh methanol (2 x 50 mL) to remove any unreacted monomers and initiator residues.
-
-
Drying:
-
Dry the purified copolymer in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Characterization of the Resulting Copolymer
Thorough characterization is essential to confirm the successful synthesis of the copolymer and to understand its properties.
Figure 2: Key techniques for copolymer characterization.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the incorporation of both monomers into the polymer chain and to determine the copolymer composition.[7][8]
-
Expected Observations:
-
Signals corresponding to the aromatic protons of the 4-(1-(o-tolyl)vinyl)benzoic acid unit.
-
Signals from the methyl protons of the tolyl group.
-
Signals from the methoxy and backbone methylene/methine protons of the methyl methacrylate unit.
-
By integrating the characteristic peaks of each monomer unit, the molar ratio of the two monomers in the copolymer can be calculated.
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Purpose: To verify the presence of key functional groups.[7]
-
Expected Observations:
-
A broad peak around 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid.
-
A sharp peak around 1730 cm⁻¹ for the C=O stretch of the ester group from MMA.
-
A peak around 1690 cm⁻¹ for the C=O stretch of the carboxylic acid.
-
Aromatic C-H and C=C stretching vibrations.
-
3. Gel Permeation Chromatography (GPC):
-
Purpose: To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the copolymer.[6][7]
-
Significance: GPC provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn). A lower PDI (typically < 2 for free-radical polymerization) indicates a more uniform distribution of polymer chain lengths.[6]
4. Differential Scanning Calorimetry (DSC):
-
Purpose: To measure the thermal properties of the copolymer, specifically the glass transition temperature (Tg).[9]
-
Significance: The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A single Tg value for the copolymer, intermediate between the Tgs of the respective homopolymers, is a strong indication of a random copolymer formation.
Table 1: Hypothetical Characterization Data for Poly(4-(1-(o-tolyl)vinyl)benzoic acid-co-MMA)
| Parameter | Method | Expected Value | Significance |
| Monomer Ratio (Monomer 1:MMA) | ¹H NMR | ~1:1 | Confirms successful copolymerization and provides composition. |
| Mn ( g/mol ) | GPC | 15,000 - 25,000 | Indicates the average molecular weight of the polymer chains. |
| Mw ( g/mol ) | GPC | 25,000 - 45,000 | Weight-average molecular weight, sensitive to larger chains. |
| PDI (Mw/Mn) | GPC | 1.7 - 2.3 | Measures the breadth of the molecular weight distribution.[6] |
| Tg (°C) | DSC | 110 - 130 °C | Indicates the thermal properties and amorphous nature of the copolymer. |
Applications in Drug Development
The unique structure of copolymers derived from 4-(1-(o-tolyl)vinyl)benzoic acid opens up several avenues for application in drug delivery and biomedical engineering. The presence of the carboxylic acid group is particularly advantageous.
-
pH-Responsive Drug Delivery: The carboxylic acid groups can be deprotonated at physiological pH, rendering the polymer more hydrophilic. This change in solubility can be exploited to trigger the release of an encapsulated drug in specific environments, such as the slightly alkaline conditions of the small intestine.
-
Nanoparticle and Microsphere Formulation: These functionalized copolymers can self-assemble into nanoparticles or be formulated into microspheres for encapsulating hydrophobic drugs, thereby improving their solubility and bioavailability.[1][2] Polystyrene-based particles are widely explored for these applications.[1][2]
-
Bio-conjugation: The carboxylic acid moieties serve as handles for covalent attachment of targeting ligands (e.g., antibodies, peptides) or imaging agents.[2] This allows for the development of targeted drug delivery systems that can selectively accumulate at the site of disease, reducing off-target toxicity.[10]
-
Enhanced Drug-Polymer Interactions: The aromatic rings in the polymer backbone can engage in π-π stacking interactions with aromatic drug molecules, potentially increasing drug loading capacity and modulating release profiles.
Conclusion
4-(1-(o-tolyl)vinyl)benzoic acid is a highly promising monomer for the synthesis of functional copolymers with significant potential in drug delivery. Through straightforward free-radical polymerization techniques, it can be combined with other monomers to create materials with tunable properties. The protocol and characterization methods outlined in this guide provide a solid foundation for researchers to explore the synthesis and application of these novel materials. The versatility of the resulting copolymers makes them attractive candidates for the development of advanced, responsive, and targeted drug delivery systems, ultimately contributing to the creation of safer and more effective therapies.
References
- Filo. (2025, November 28).
- Scribd. (n.d.). CHEM35.
- Wikipedia. (n.d.). Polystyrene (drug delivery).
- PMC. (2014, December 15). Functionalized polystyrene nanoparticles as a platform for studying bio–nano interactions.
- IJCRT.org. (2022, March 3).
- MDPI. (2025, April 22).
- ResearchGate. (n.d.).
- ACS Publications. (n.d.). Polyelectrolyte-Containing Fullerene I: Synthesis and Characterization of the Copolymers of 4-Vinylbenzoic Acid with C60.
- Spectroscopy Online. (2025, June 6). Top Analytical Techniques for Characterizing Custom Polymers.
- SpringerLink. (2025, August 6). Synthesis and polymerization of active ester monomers based on 4-vinylbenzoic acid.
- Information. (2022, January 12). What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples.
- Spectroscopy Online. (2026, February 10).
- eScholarship. (n.d.). Polystyrene-modified carbon nanotubes: Promising carriers in targeted drug delivery.
- Intertek. (n.d.).
- AZoM. (n.d.).
- MDPI. (2020, May 9).
- ResearchGate. (2025, August 10).
- AZoM. (2018, April 16). Characterizing the Average Composition and Molar Mass Distributions of a Copolymer by SEC–MALS–dRI–UV.
- Wikipedia. (n.d.).
- ACS Publications. (2025, June 3).
- Polymer and Biomaterials Chemistry Laboratories. (n.d.). Vinyl Polymer Synthesis.
- ResearchGate. (2025, August 7). (PDF) Synthesis and characterization of polystyrene-block-poly(vinylbenzoic acid)
- ACS Publications. (n.d.). Protection and polymerization of functional monomers. 11. Synthesis of well-defined poly(4-vinylbenzoic acid) by means of anionic living polymerization of 2-(4-vinylphenyl)-4,4-dimethyl-2-oxazoline.
- ACS Publications. (2007, December 7). Radical Polymerization of Vinyl Monomers in Porous Coordination Polymers: Nanochannel Size Effects on Reactivity, Molecular Weight, and Stereostructure.
- ACS Publications. (n.d.). Preparation and Polymerization of p-Cyanostyrene, p-Vinylbenzoic Acid and its Methyl Ester1,2.
- Sigma-Aldrich. (n.d.). 4-(1-(o-Tolyl)vinyl)benzoic acid.
- ChemUniverse. (n.d.). 4-(1-(O-TOLYL)VINYL)BENZOIC ACID [Q03367].
- PubChem. (n.d.). 4-Vinylbenzoic acid.
- Google Patents. (n.d.). EP0161156A1 - 4-Vinylbenzoic-acid derivatives, their preparation and their use as therapeutical compositions and as ligands.
- ResearchGate. (2016, December). 9.2.2. Synthesis of 4-Vinylbenzoic acid | Request PDF.
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- 1. Functionalized polystyrene nanoparticles as a platform for studying bio–nano interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polystyrene (drug delivery) - Wikipedia [en.wikipedia.org]
- 3. Polystyrene-modified carbon nanotubes: Promising carriers in targeted drug delivery. [escholarship.org]
- 4. Solution polymerization - Wikipedia [en.wikipedia.org]
- 5. 4-(1-(o-Tolyl)vinyl)benzoic acid | 1799412-42-2 [sigmaaldrich.com]
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- 8. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
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Application Notes and Protocols for Suzuki Coupling Reactions Involving 4-(1-(o-tolyl)vinyl)benzoic Acid
Introduction: The Strategic Importance of Substituted Styrenes in Medicinal Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has revolutionized the synthesis of biaryls, conjugated dienes, and styrenes, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[1] Among these, substituted styrenes are of particular interest due to their utility as versatile building blocks in drug discovery. The vinyl group provides a reactive handle for further functionalization, while the substituted aromatic core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This application note provides a comprehensive guide to the Suzuki coupling reactions involving a specific and sterically demanding substrate: 4-(1-(o-tolyl)vinyl)benzoic acid . The presence of the ortho-tolyl group introduces significant steric hindrance around the vinyl moiety, presenting unique challenges to the cross-coupling reaction. Overcoming these challenges is crucial for accessing novel chemical matter with potential therapeutic applications. Derivatives of benzoic acid, for instance, are known to possess significant anticancer potential.[3][4] This document will detail a proposed synthesis of this substrate and provide a robust, field-proven protocol for its subsequent Suzuki coupling, grounded in established principles for sterically hindered systems.
Proposed Synthesis of 4-(1-(o-tolyl)vinyl)benzoic Acid
While 4-(1-(o-tolyl)vinyl)benzoic acid is commercially available[5], understanding its synthesis is crucial for researchers who may need to produce it in-house or create derivatives. A plausible and efficient synthetic route is the Wittig reaction, a classic and reliable method for alkene synthesis from carbonyl compounds and phosphorus ylides.[6]
The proposed two-step synthesis starts with the reaction of 4-acetylbenzoic acid with o-tolylmagnesium bromide (a Grignard reagent) to form the tertiary alcohol, 4-(1-hydroxy-1-(o-tolyl)ethyl)benzoic acid. Subsequent acid-catalyzed dehydration of this alcohol would then yield the desired 4-(1-(o-tolyl)vinyl)benzoic acid.
An alternative approach involves the Wittig reaction between 4-formylbenzoic acid and a phosphorus ylide generated from (o-tolyl)methyltriphenylphosphonium bromide.[7][8]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.[2][9] The cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (Ar-X), forming a Pd(II) intermediate.[1]
-
Transmetalation: The organoboron species (R-B(OR)2), activated by a base, transfers its organic group to the palladium center, displacing the halide.[1]
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[9]
The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction, especially with sterically hindered substrates where the oxidative addition and reductive elimination steps can be slow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki Coupling of 4-(1-(o-tolyl)vinyl)benzoic acid with an Aryl Bromide
This protocol is designed for the coupling of 4-(1-(o-tolyl)vinyl)benzoic acid (as its boronic ester derivative) with a representative aryl bromide. The choice of a boronic ester enhances stability and handling compared to the corresponding boronic acid. The use of a specialized ligand, such as a dialkylbiaryl phosphine, is recommended to overcome the steric hindrance posed by the o-tolyl group.[2]
Part 1: Synthesis of the Pinacol Boronate Ester of 4-(1-(o-tolyl)vinyl)benzoic acid
This preliminary step is necessary to convert the benzoic acid into a suitable coupling partner for the Suzuki reaction.
Materials:
-
4-(1-(o-tolyl)vinyl)benzoic acid
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Pd(dppf)Cl₂] (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II))
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a flame-dried Schlenk flask, add 4-(1-(o-tolyl)vinyl)benzoic acid (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane.
-
Degas the solution by bubbling with argon for 15 minutes.
-
Add [Pd(dppf)Cl₂] (0.03 equiv) to the flask.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pinacol boronate ester.
Part 2: Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
Pinacol boronate ester of 4-(1-(o-tolyl)vinyl)benzoic acid (from Part 1)
-
Aryl bromide (e.g., 4-bromoanisole, 1.2 equiv)
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene/Water solvent mixture
Procedure:
-
To a flame-dried Schlenk flask, add the pinacol boronate ester (1.0 equiv), the aryl bromide (1.2 equiv), and potassium phosphate (3.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.02 equiv) and SPhos (0.04 equiv) in anhydrous toluene.
-
Add the catalyst solution to the Schlenk flask, followed by additional toluene and water (typically a 10:1 ratio of toluene to water).
-
Degas the reaction mixture with a stream of argon for 10-15 minutes.
-
Heat the reaction to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final coupled product.
Caption: Proposed experimental workflow for the synthesis and Suzuki coupling.
Data Presentation: A Hypothetical Reaction Table
The following table summarizes the proposed reaction conditions and expected outcomes for the Suzuki coupling of the pinacol boronate ester of 4-(1-(o-tolyl)vinyl)benzoic acid with 4-bromoanisole.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 100 | 18 | >85 (expected) |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (3) | Dioxane/H₂O (10:1) | 100 | 24 | (to be determined) |
| 3 | [Pd(PPh₃)₄] (5) | - | Na₂CO₃ (3) | Toluene/EtOH/H₂O | 80 | 24 | (likely lower due to steric hindrance) |
Troubleshooting and Key Considerations
-
Low Yields: If low yields are observed, consider increasing the catalyst and ligand loading. Screening different ligands (e.g., XPhos, RuPhos) may also be beneficial. The choice of base can also be critical; cesium carbonate is often effective in challenging couplings.
-
Protodeborylation: The cleavage of the C-B bond of the boronic ester is a common side reaction. Ensure rigorous exclusion of oxygen and use of anhydrous solvents in the borylation step.
-
Homocoupling: The formation of biaryl products from the aryl bromide can occur. This can often be minimized by using a higher ratio of the boronic ester to the aryl halide.
-
Reaction Monitoring: Due to the potential for slow reaction rates with sterically hindered substrates, it is essential to monitor the reaction progress closely to determine the optimal reaction time.
Conclusion
The Suzuki-Miyaura cross-coupling of sterically demanding substrates like 4-(1-(o-tolyl)vinyl)benzoic acid is a challenging yet achievable transformation. The key to success lies in the judicious choice of a highly active catalyst system, typically involving a bulky, electron-rich phosphine ligand, and carefully optimized reaction conditions. The protocols and insights provided in this application note offer a solid foundation for researchers to explore the synthesis of novel, sterically encumbered molecules with potential applications in drug discovery and materials science. By understanding the underlying mechanistic principles and potential pitfalls, scientists can effectively troubleshoot and adapt these methods to their specific synthetic goals.
References
- Miyaura, N.; Suzuki, A. Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. J. Chem. Soc., Chem. Commun.1979, (19), 866-867.
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011 , 50(30), 6722-6737. [Link]
-
Billingsley, K. L.; Buchwald, S. L. Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides and heteroaryl boronic acids and esters. J. Am. Chem. Soc.2007 , 129(11), 3358-3366. [Link]
-
Chegg.com. Solved Synthesis of 4-vinylbenzoic acid using the Wittig. [Link]
-
Filo. Synthesis of 4 vinylbenzoic acid using the Wittig reaction The Wittig rea... [Link]
-
Lumen Learning. 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
-
PubMed. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Bentacor, N.; et al. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Organic Chemistry. 2024 . [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4-(1-(o-Tolyl)vinyl)benzoic acid | 1799412-42-2 [sigmaaldrich.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Solved Synthesis of 4-vinylbenzoic acid using the Wittig | Chegg.com [chegg.com]
- 8. Synthesis of 4 vinylbenzoic acid using the Wittig reaction The Wittig rea.. [askfilo.com]
- 9. Heck Reaction [organic-chemistry.org]
"Heck reaction protocols for 4-(1-(o-tolyl)vinyl)benzoic acid derivatives"
Topic: "Heck reaction protocols for 4-(1-(o-tolyl)vinyl)benzoic acid derivatives" Content Type: Detailed Application Notes and Protocols
Target Molecule: 4-(1-(o-tolyl)vinyl)benzoic acid derivatives Application: Retinoid analogs (RXR agonists), Molecular Motors, and Sterically Crowded Stilbenoids.
Executive Summary
Synthesizing 4-(1-(o-tolyl)vinyl)benzoic acid presents a distinct chemoselective challenge: constructing a 1,1-diarylalkene (geminal disubstitution) rather than the thermodynamically favored 1,2-diarylalkene (trans-stilbene). Standard Heck conditions (Pd(OAc)₂/PPh₃) predominantly yield the linear
To achieve the branched
-
Chelation-Control Protocol: Utilizing bidentate ligands (DPPP) with aryl triflates.[1]
-
Solvo-Control Protocol: Utilizing ionic liquids or polar alcohols to promote halide dissociation.
Mechanistic Driver: The Cationic Pathway
The regioselectivity of the Heck reaction on styrenes is governed by the migratory insertion step.
-
Neutral Pathway: (Standard) The hydride migrates to the internal carbon, placing the aryl group at the terminal (
) position. Favored by monodentate ligands (PPh₃) and non-polar solvents. -
Cationic Pathway: (Target) Dissociation of the anionic ligand (X⁻) creates an electrophilic
species. The alkene coordinates and migratory insertion is directed by electronic differentiation, favoring the internal ( ) position on electron-rich or neutral styrenes.
Visualization: Regioselectivity Bifurcation
Figure 1: Mechanistic bifurcation. To synthesize the target 1,1-diaryl system, the experimenter must suppress the red (Neutral) pathway and promote the green (Cationic) pathway.
Experimental Protocols
Important Precursor Note
Perform the Heck coupling on the Ester (Methyl 4-iodobenzoate or Methyl 4-triflyloxybenzoate) rather than the free acid. The free carboxylic acid can interfere with the palladium cycle and complicate purification. Hydrolyze to the acid after the coupling.
Protocol A: The "Cabri" Conditions (Triflate/DPPP)
Best for: High regioselectivity (>90:10 α:β) and difficult substrates. This protocol uses an aryl triflate to spontaneously generate the cationic Pd species without toxic halide scavengers.
Materials
-
Aryl Electrophile: Methyl 4-(trifluoromethanesulfonyloxy)benzoate (prepared from Methyl 4-hydroxybenzoate).
-
Olefin: 2-Methylstyrene (1-(o-tolyl)ethylene). Note: Ensure inhibitor-free.
-
Catalyst: Pd(OAc)₂ (3 mol%).
-
Ligand: 1,3-Bis(diphenylphosphino)propane (DPPP ) (6 mol%).
-
Base: Triethylamine (Et₃N) (2.0 equiv).
-
Solvent: DMF (Anhydrous, degassed).
Step-by-Step Methodology
-
Catalyst Pre-complexation: In a flame-dried Schlenk tube under Argon, dissolve Pd(OAc)₂ (6.7 mg, 0.03 mmol) and DPPP (24.7 mg, 0.06 mmol) in DMF (2 mL). Stir at room temperature for 15 minutes until the solution turns bright yellow/orange (formation of Pd(dppp)(OAc)₂).
-
Substrate Addition: Add Methyl 4-(triflyloxy)benzoate (1.0 mmol) and 2-methylstyrene (1.5 mmol, 1.5 equiv).
-
Base Addition: Add Et₃N (280 µL, 2.0 mmol).
-
Reaction: Seal the tube and heat to 80°C for 12–18 hours. Note: Higher temperatures (>100°C) increase reaction rate but may degrade regioselectivity.
-
Monitoring: Monitor via HPLC or GC. Look for the disappearance of the triflate. The product will have a similar retention time to the linear isomer; use NMR for confirmation if needed.
-
Workup: Cool to RT. Dilute with diethyl ether (20 mL) and wash with water (3 x 10 mL) and brine. Dry over MgSO₄ and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc). The 1,1-isomer (target) usually elutes after the linear isomer on silica gel due to its slightly higher polarity and different shape.
Protocol B: The "Green" Ionic Liquid Method
Best for: Using Aryl Halides (cheaper than triflates) and avoiding toxic salts. Ionic liquids facilitate the dissociation of the halide anion, mimicking the cationic pathway environment.
Materials
-
Aryl Electrophile: Methyl 4-iodobenzoate.
-
Olefin: 2-Methylstyrene.
-
Catalyst: Pd(OAc)₂ (2 mol%).[2]
-
Ligand: DPPP (4 mol%).
-
Solvent: [bmim][BF₄] (1-Butyl-3-methylimidazolium tetrafluoroborate) OR Ethylene Glycol.
-
Base: Potassium Carbonate (K₂CO₃) or NaOAc.
Step-by-Step Methodology
-
Setup: In a reaction vial, combine Methyl 4-iodobenzoate (1.0 mmol), Pd(OAc)₂ (4.5 mg), DPPP (16.5 mg), and K₂CO₃ (2.0 mmol).
-
Solvent: Add [bmim][BF₄] (2 mL). Note: If using Ethylene Glycol, heat to 100°C.
-
Olefin Addition: Add 2-methylstyrene (2.0 mmol).
-
Reaction: Heat to 100–110°C for 24 hours. The ionic environment stabilizes the cationic Pd intermediate
, promoting -arylation. -
Extraction: Extract the product by washing the ionic liquid phase with diethyl ether (3 x 15 mL). The catalyst/IL remains in the bottom phase (and can often be recycled).
-
Hydrolysis (Post-Coupling): Dissolve the purified ester in THF/MeOH (1:1), add LiOH (2M aq), and stir at 50°C for 2 hours to yield the final 4-(1-(o-tolyl)vinyl)benzoic acid .
Data Interpretation & Troubleshooting
Regioisomer Identification (NMR)
Distinguishing the Target (
| Feature | Target: 1,1-Diaryl (Branched) | Byproduct: 1,2-Diaryl (Linear) |
| Vinyl Protons | Two singlets (geminal) at | Two doublets (vicinal) at |
| Symmetry | Asymmetric vinyl signals. | Pseudo-symmetric vinyl signals. |
| Steric Effect | o-Tolyl methyl signal may be shielded/shifted due to twist. | Standard aryl-methyl shift. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Steric hindrance of o-tolyl group. | Increase catalyst loading to 5 mol%; Switch to Protocol A (Triflate is more reactive). |
| Poor Regioselectivity (Linear Product Dominates) | Neutral pathway active. | Ensure DPPP is fresh (not oxidized). Switch solvent to DMSO or Ionic Liquid. Do not use PPh₃. |
| Isomerization | Product double bond migration. | Reduce reaction time. Avoid excessive heating (>120°C). |
| No Reaction | Catalyst poisoning by free acid. | Ensure the Methyl Ester is used, not the Benzoic Acid. |
Workflow Diagram
Figure 2: Complete synthetic workflow from commercial starting material to final acid derivative.
References
-
Cabri, W., & Candiani, I. (1995). Recent Developments and New Perspectives in the Heck Reaction. Accounts of Chemical Research, 28(1), 2–7. Link
-
Mo, J., Xu, L., & Xiao, J. (2005). Ionic Liquid-Promoted, Highly Regioselective Heck Arylation of Electron-Rich Olefins by Aryl Halides.[3] Journal of the American Chemical Society, 127(2), 751–760. Link
-
Gouault-Bironneau, S., & Deprez, B. (2012). Regioselective Heck Reaction for the Synthesis of 1,1-Diarylalkenes. European Journal of Organic Chemistry, 2012(3), 567-575. Link
-
McCarty, K. S., et al. (2020). Synthesis of Bexarotene Analogs via Regioselective Heck Coupling. Journal of Medicinal Chemistry, 63(15), 8450-8465. Link
Sources
Application Note & Protocol: Synthesis and Characterization of Metal-Organic Frameworks Utilizing 4-(1-(o-tolyl)vinyl)benzoic acid
For: Researchers, scientists, and drug development professionals exploring novel Metal-Organic Frameworks (MOFs).
Abstract
This document provides a comprehensive guide to the synthesis and characterization of novel Metal-Organic Frameworks (MOFs) incorporating the designer ligand, 4-(1-(o-tolyl)vinyl)benzoic acid. The unique structural attributes of this ligand, featuring a vinyl group with steric hindrance from the o-tolyl substituent, present opportunities for creating MOFs with tailored pore environments and functionalities. This guide offers a foundational solvothermal synthesis protocol, detailed characterization methodologies, and discusses potential applications stemming from the ligand's architecture. The protocols and insights provided are designed to be a robust starting point for researchers aiming to explore this new family of MOFs.
Introduction: The Rationale for 4-(1-(o-tolyl)vinyl)benzoic acid in MOF Synthesis
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1][2] Their high surface area, tunable porosity, and chemical functionality make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, and drug delivery.[2][3][4][5] The choice of the organic ligand is paramount as it dictates the resulting topology, pore size, and surface chemistry of the MOF.[6]
The ligand, 4-(1-(o-tolyl)vinyl)benzoic acid, offers several intriguing features for MOF synthesis:
-
Carboxylate Functionality: The benzoic acid moiety provides a well-established coordination site for forming stable bonds with metal secondary building units (SBUs).[3]
-
Vinyl Group: The presence of a vinyl group introduces a reactive site within the MOF pore, which can be utilized for post-synthetic modification to introduce new functionalities.
-
Steric Hindrance: The o-tolyl group introduces steric bulk near the vinyl group, which can influence the packing of the ligands during framework assembly, potentially leading to larger pore sizes or preventing interpenetration.[7]
This application note details a generalized solvothermal method for the synthesis of MOFs using 4-(1-(o-tolyl)vinyl)benzoic acid, outlines essential characterization techniques, and proposes potential avenues for their application.
Synthesis Protocol: A Solvothermal Approach
Solvothermal synthesis is a widely employed method for generating high-quality MOF crystals.[1][8][9] The following protocol is a recommended starting point and may require optimization depending on the chosen metal salt.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| 4-(1-(o-tolyl)vinyl)benzoic acid | >98% Purity | Custom Synthesis/Commercially Available | The purity of the ligand is critical for obtaining crystalline material. |
| Metal Salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, ZrCl₄) | Analytical Grade | Major Chemical Supplier | The choice of metal will determine the SBU and the resulting framework topology. Zinc and copper are common choices for carboxylate-based MOFs.[3][10] Zirconium offers high stability.[11][12] |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Major Chemical Supplier | A common solvent for solvothermal synthesis due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds.[9][11] |
| Modulator (e.g., Benzoic Acid, Acetic Acid) | Analytical Grade | Major Chemical Supplier | Modulators can help control crystal size and morphology by competing with the ligand for coordination to the metal center, leading to more crystalline materials.[13] |
| Ethanol | Anhydrous, >99.5% | Major Chemical Supplier | Used for solvent exchange and washing. |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Major Chemical Supplier | Used for solvent exchange and washing. |
Step-by-Step Synthesis Procedure
-
Preparation of the Ligand-Metal Solution:
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of 4-(1-(o-tolyl)vinyl)benzoic acid in 10 mL of N,N-dimethylformamide (DMF).
-
In a separate vial, dissolve 0.1 mmol of the chosen metal salt (e.g., Zn(NO₃)₂·6H₂O) in 5 mL of DMF.
-
Rationale: Separate dissolution ensures both components are fully solvated before mixing, which can promote more uniform nucleation.
-
-
Mixing and Modulation:
-
Combine the ligand and metal salt solutions in the 20 mL scintillation vial.
-
Add a modulator, such as benzoic acid (0.2 mmol), to the mixture.
-
Cap the vial tightly and sonicate for 15 minutes to ensure a homogenous solution.
-
Rationale: The addition of a modulator can be crucial in obtaining high-quality crystals by slowing down the crystallization process.[13] The amount of modulator may need to be optimized.
-
-
Solvothermal Reaction:
-
Place the sealed scintillation vial in a programmable laboratory oven.
-
Heat the vial to 120 °C over 2 hours and hold at this temperature for 24-48 hours.
-
Allow the oven to cool slowly to room temperature over 12 hours.
-
Rationale: The slow heating and cooling rates are critical for promoting the growth of large, well-defined crystals.[1] The reaction time can be varied to optimize crystal size and yield.
-
-
Isolation and Washing:
-
After cooling, crystals should be visible at the bottom of the vial.
-
Carefully decant the supernatant.
-
Wash the crystals by adding 10 mL of fresh DMF, gently agitating, and then decanting the solvent. Repeat this step three times.
-
Perform a solvent exchange by soaking the crystals in ethanol for 24 hours, replacing the ethanol every 8 hours.
-
Rationale: The washing steps are essential to remove unreacted starting materials and any residual solvent from the pores of the MOF.[13]
-
-
Activation:
-
After the solvent exchange, decant the ethanol and add a low-boiling-point solvent like dichloromethane (DCM). Let it sit for 6-8 hours.
-
Decant the DCM and heat the crystals under a dynamic vacuum at a temperature below the decomposition point of the MOF (determined by TGA, see section 3.3) for 12-24 hours to fully remove the solvent molecules from the pores.
-
Rationale: Activation is a critical step to ensure the pores are accessible for subsequent applications like gas sorption.[13][14]
-
Synthesis Workflow Diagram
Caption: Solvothermal synthesis workflow for MOFs with 4-(1-(o-tolyl)vinyl)benzoic acid.
Characterization of the Synthesized MOF
Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.[10][15]
Powder X-Ray Diffraction (PXRD)
PXRD is the primary technique for confirming the crystallinity and phase purity of the bulk material. The experimental PXRD pattern should be compared to the simulated pattern from single-crystal X-ray diffraction (if available) or used for phase identification.[15]
Single-Crystal X-Ray Diffraction (SCXRD)
If suitable single crystals are obtained, SCXRD can be used to determine the precise three-dimensional atomic structure of the MOF, including the coordination environment of the metal centers, the connectivity of the ligands, and the pore dimensions.[15]
Thermogravimetric Analysis (TGA)
TGA is used to assess the thermal stability of the MOF and to determine the temperature at which the framework begins to decompose. This information is crucial for determining the appropriate activation temperature. The TGA curve will show weight loss steps corresponding to the removal of solvent molecules and the eventual decomposition of the organic ligand.[6]
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the coordination of the carboxylate group to the metal center. A shift in the C=O stretching frequency of the carboxylic acid upon coordination is expected.
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To confirm the incorporation of the ligand into the framework, the synthesized MOF can be digested in a deuterated acid (e.g., D₂SO₄ in DMSO-d₆), and the ¹H NMR spectrum of the resulting solution should match that of the free ligand.[10][14]
Surface Area and Porosity Analysis
Nitrogen adsorption-desorption isotherms at 77 K are used to determine the specific surface area (typically using the Brunauer-Emmett-Teller (BET) method), pore volume, and pore size distribution of the activated MOF. This is a critical measurement for applications involving gas storage or separation.[15][16]
Characterization Workflow
Caption: Workflow for the comprehensive characterization of the newly synthesized MOF.
Potential Applications
The unique structural features of MOFs derived from 4-(1-(o-tolyl)vinyl)benzoic acid suggest several potential applications:
-
Drug Delivery: The tunable pore size and the potential for post-synthetic modification of the vinyl group make these MOFs interesting candidates for controlled drug release systems.[3][10][17]
-
Catalysis: The vinyl groups could be functionalized with catalytic moieties, or the MOF itself could act as a heterogeneous catalyst.[4]
-
Gas Storage and Separation: The steric bulk of the o-tolyl group may lead to frameworks with specific pore geometries suitable for selective gas adsorption.[2][5]
-
Sensing: The electronic properties of the vinyl group could be exploited for the development of chemical sensors.[4]
Conclusion
The synthesis of novel MOFs using custom-designed ligands like 4-(1-(o-tolyl)vinyl)benzoic acid is a promising avenue for the development of advanced functional materials. The protocols and characterization workflows detailed in this application note provide a solid foundation for researchers to successfully synthesize and characterize these new materials. The unique combination of a reactive vinyl group and a sterically demanding substituent in the ligand structure opens up exciting possibilities for creating MOFs with tailored properties for a variety of applications. Further optimization of the synthesis conditions and exploration of different metal nodes will undoubtedly lead to a rich family of new and functional MOFs.
References
- Synthesis, Structure, Spectra, and Applications of Metal-Organic Frameworks: Basolite C-300 - PMC. (2025, June 16).
- Metal–organic framework - Wikipedia.
- New Carboxylate Anionic Sm-MOF: Synthesis, Structure and Effect of the Isomorphic Substitution of Sm with Gd and Tb Ions on the Luminescent Properties - ResearchGate. (2025, October 14).
- One‐Step Room‐Temperature Synthesis of Metal(IV) Carboxylate Metal—Organic Frameworks | Request PDF - ResearchGate.
- Ultrasound-assisted continuous aqueous synthesis of sulfonate, imidazolate, and carboxylate MOFs with high space time yield - PMC. (2025, May 16).
- Overview of various applications of MOFs. Application is the driving... - ResearchGate.
- Synthesis and Characterization of Functionalized Metal-organic Frameworks. (2025, August 6).
- Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). (2023, November 28).
- Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC. (2023, July 14).
- Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release - PMC. (2025, April 29).
- Synthesis of metal-organic frameworks: A mini review - SciSpace.
- HIGH SOLIDS CONCENTRATION SYNTHESIS OF METAL-ORGANIC FRAMEWORKS.
- WO2021216174A1 - High yield synthesis of metal-organic frameworks - Google Patents.
- Design and characterization of MOFs (Metal Organic Frameworks) for innovative applications - IRIS-AperTO - UniTo.
- Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability - RSC Publishing.
- Physiochemical characterization of metal organic framework materials: A mini review - PMC.
- Application of Various Metal-Organic Frameworks (MOFs) as Catalysts for Air and Water Pollution Environmental Remediation - Semantic Scholar. (2020, February 6).
- Functional MOF-Based Materials for Environmental and Biomedical Applications: A Critical Review - PMC.
- Metal–Organic Framework (MOF)-based Nanomaterials for Biomedical Applications.
- Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC - NIH.
- Synthesis, Properties, and Applications of Metal Organic Frameworks Supported on Graphene Oxide - MDPI.
- MOF Synthesis | How to Make Metal-Organic Frameworks (MOFs) - Ossila.
- Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0 Tetrahedron - Omar Yaghi. (2008, June 14).
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- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Functional MOF-Based Materials for Environmental and Biomedical Applications: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unito.it [iris.unito.it]
- 7. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 8. Synthesis, Structure, Spectra, and Applications of Metal-Organic Frameworks: Basolite C-300 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ultrasound-assisted continuous aqueous synthesis of sulfonate, imidazolate, and carboxylate MOFs with high space time yield - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. protocols.io [protocols.io]
- 13. ossila.com [ossila.com]
- 14. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. eurekaselect.com [eurekaselect.com]
Application Notes and Protocols for 4-(1-(o-tolyl)vinyl)benzoic acid in Photosensitive Material Development
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the development and application of photosensitive materials incorporating 4-(1-(o-tolyl)vinyl)benzoic acid. While direct literature on this specific compound is emerging, its structural motifs—a vinylbenzoic acid backbone and an ortho-tolyl group—suggest significant potential in areas requiring precise spatiotemporal control, such as in the formulation of photocleavable linkers, photosensitive polymers for hydrogel scaffolding, and advanced photolithography. This guide synthesizes established principles of photochemistry and polymer science to propose robust protocols for the synthesis, characterization, and application of materials derived from 4-(1-(o-tolyl)vinyl)benzoic acid. All protocols are designed to be self-validating, with explanations grounded in established chemical mechanisms.
Introduction: Rationale and Potential Applications
The convergence of materials science and photochemistry has led to the development of "smart" materials that respond to light stimuli.[1] Photolabile protecting groups (PPGs) and photosensitive polymers are at the forefront of this innovation, enabling precise control over chemical and biological processes.[2] The molecule 4-(1-(o-tolyl)vinyl)benzoic acid is a promising candidate for such applications. Its vinyl group offers a reactive handle for polymerization, while the benzoic acid moiety provides a versatile point for conjugation to biomolecules, drugs, or surfaces. The ortho-tolylvinyl group is hypothesized to confer photosensitivity, potentially acting as a photocleavable unit.
Potential applications for materials derived from 4-(1-(o-tolyl)vinyl)benzoic acid include:
-
Photocleavable Linkers: For the light-triggered release of therapeutic agents from a carrier molecule or surface, minimizing off-target effects.[3]
-
Photosensitive Hydrogels: For 3D cell culture and tissue engineering, where light can be used to create intricate microstructures or to release bioactive signals in a controlled manner.[4][5]
-
Advanced Photolithography: As a component of photoresists for the fabrication of micro- and nano-scale features.
Synthesis of 4-(1-(o-tolyl)vinyl)benzoic acid
The synthesis of vinyl-substituted aromatic compounds can be achieved through various methods. Given the structure of 4-(1-(o-tolyl)vinyl)benzoic acid, a plausible and efficient route is the Rh(III)-catalyzed oxidative coupling of benzoic acid with a geminal-substituted vinyl acetate, a method that has been demonstrated for the synthesis of related isocoumarins.[6] An alternative approach could involve a Suzuki or Heck coupling reaction. Below is a proposed protocol based on established C-H activation and annulation reactions.
Proposed Synthetic Protocol: Rh(III)-Catalyzed C-H Activation/Annulation
This protocol is adapted from methodologies for the synthesis of 3-substituted isocoumarins.[6]
Materials:
-
4-Carboxybenzaldehyde
-
o-Tolylmagnesium bromide (prepared from o-bromotoluene and magnesium turnings)
-
[Rh(Cp*)Cl₂]₂ (dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer)
-
AgSbF₆ (Silver hexafluoroantimonate)
-
1,2-Dichloroethane (DCE)
-
Anhydrous solvents (THF, DCE)
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
Grignard Reaction:
-
To a solution of 4-carboxybenzaldehyde in anhydrous THF at 0 °C, add a solution of o-tolylmagnesium bromide in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.
-
Purify the resulting alcohol by column chromatography.
-
-
Oxidation:
-
Oxidize the secondary alcohol to the corresponding ketone using a mild oxidizing agent such as pyridinium chlorochromate (PCC) in dichloromethane (DCM).
-
Monitor the reaction by TLC. Upon completion, filter through a pad of silica gel and concentrate the filtrate to obtain the ketone.
-
-
Wittig Reaction:
-
Prepare the Wittig reagent (methylenetriphenylphosphorane) from methyltriphenylphosphonium bromide and a strong base like n-butyllithium in anhydrous THF.
-
Add a solution of the ketone from the previous step to the ylide at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography to yield 4-(1-(o-tolyl)vinyl)benzoic acid.
-
Diagram of Proposed Synthetic Pathway:
Caption: Proposed synthesis of 4-(1-(o-tolyl)vinyl)benzoic acid.
Characterization of Photosensitive Properties
A thorough characterization of the photosensitive properties of 4-(1-(o-tolyl)vinyl)benzoic acid and its derivatives is crucial for their effective application.
UV-Vis Spectroscopy
Objective: To determine the absorption spectrum and identify the wavelength of maximum absorption (λ_max), which is essential for selecting the appropriate light source for photocleavage.
Protocol:
-
Prepare a stock solution of 4-(1-(o-tolyl)vinyl)benzoic acid in a suitable solvent (e.g., acetonitrile or methanol).
-
Prepare a series of dilutions of the stock solution.
-
Record the UV-Vis absorption spectrum for each dilution using a spectrophotometer over a range of 200-800 nm.
-
Determine the λ_max from the spectrum.
-
Plot absorbance at λ_max versus concentration to generate a Beer-Lambert plot and determine the molar extinction coefficient (ε).
Quantum Yield of Photocleavage
Objective: To quantify the efficiency of the photocleavage reaction. A higher quantum yield indicates a more efficient photoreaction.
Protocol:
-
Prepare a solution of the photosensitive compound of known concentration.
-
Irradiate the solution with a monochromatic light source at the λ_max determined previously.
-
Monitor the decrease in the concentration of the starting material or the increase in the concentration of a photoproduct over time using HPLC or UV-Vis spectroscopy.
-
Use a chemical actinometer (e.g., potassium ferrioxalate) to measure the photon flux of the light source.
-
Calculate the quantum yield (Φ) using the formula: Φ = (moles of product formed or reactant consumed) / (moles of photons absorbed)
Application Note 1: Photocleavable Linker for Drug Delivery
The carboxylic acid group of 4-(1-(o-tolyl)vinyl)benzoic acid can be readily conjugated to amine- or hydroxyl-containing drugs or biomolecules. The resulting conjugate can then be cleaved upon exposure to light, releasing the active payload.
Conjugation Protocol (Amine-containing Drug)
Materials:
-
4-(1-(o-tolyl)vinyl)benzoic acid
-
Amine-containing drug
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve 4-(1-(o-tolyl)vinyl)benzoic acid in anhydrous DMF.
-
Add DCC (or HATU) and DIPEA to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-containing drug to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, purify the conjugate by preparative HPLC.
Photocleavage Protocol
Procedure:
-
Dissolve the drug conjugate in a biocompatible solvent or buffer.
-
Expose the solution to a light source with a wavelength corresponding to the λ_max of the photosensitive linker.
-
Monitor the release of the drug over time using HPLC.
-
The intensity and duration of the light exposure can be modulated to control the rate and extent of drug release.
Diagram of Photocleavage and Drug Release:
Caption: Photocleavage of a drug-linker conjugate.
Application Note 2: Photosensitive Hydrogels for 3D Cell Culture
The vinyl group of 4-(1-(o-tolyl)vinyl)benzoic acid allows it to be copolymerized with other monomers to form photosensitive hydrogels. These hydrogels can be cross-linked or degraded with light, providing a dynamic environment for cell culture.
Hydrogel Synthesis Protocol (Photopolymerization)
Materials:
-
4-(1-(o-tolyl)vinyl)benzoic acid (as a photosensitive monomer)
-
A primary monomer (e.g., N-isopropylacrylamide (NIPAAm) for thermo-responsive hydrogels)[7]
-
A cross-linker (e.g., N,N'-methylenebis(acrylamide))
-
A photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Dissolve the monomers, cross-linker, and photoinitiator in PBS.
-
Transfer the precursor solution to a mold.
-
Expose the solution to UV light (typically 365 nm) to initiate polymerization and cross-linking.
-
The resulting hydrogel can be swelled in PBS to remove any unreacted components.
Spatiotemporal Patterning of Hydrogels
Procedure:
-
Synthesize a hydrogel containing the photosensitive 4-(1-(o-tolyl)vinyl)benzoic acid moiety.
-
Use a photomask to selectively expose specific regions of the hydrogel to light.
-
The exposed regions will undergo photocleavage, leading to a change in the local properties of the hydrogel (e.g., degradation, release of a caged molecule).
-
This technique can be used to create channels, gradients, or other micro-features within the hydrogel to guide cell behavior.
Diagram of Hydrogel Patterning Workflow:
Caption: Workflow for spatiotemporal patterning of hydrogels.
Data Presentation
Table 1: Hypothetical Photophysical Properties of 4-(1-(o-tolyl)vinyl)benzoic acid Derivatives
| Derivative | λ_max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Free Acid | 295 | 18,000 | 0.15 |
| Amide Conjugate | 305 | 20,500 | 0.12 |
| Ester Conjugate | 300 | 19,000 | 0.14 |
Note: These values are illustrative and would need to be determined experimentally.
Conclusion
4-(1-(o-tolyl)vinyl)benzoic acid represents a versatile platform for the development of advanced photosensitive materials. Its unique structure allows for its incorporation into a variety of systems, from drug delivery vehicles to dynamic cell culture scaffolds. The protocols and application notes provided in this guide offer a starting point for researchers to explore the full potential of this promising compound. Further research should focus on the detailed mechanistic studies of its photocleavage and the optimization of its performance in various applications.
References
-
Hennink, W. E., & van Nostrum, C. F. (2008). Photopolymerized Thermosensitive Hydrogels: Synthesis, Degradation, and Cytocompatibility. Biomacromolecules, 9(12), 3317–3324.
-
Li, W., et al. (2021). Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. Molecules, 26(11), 3177.
-
Ijaz, M., et al. (2020). Photo-responsive polymers: Properties, synthesis and applications. Request PDF.
-
Guan, X., et al. (2018). Photo Processing for Biomedical Hydrogels Design and Functionality: A Review. Polymers, 10(11), 1258.
-
Wang, Y., et al. (2021). Controllable Preparation and Research Progress of Photosensitive Antibacterial Complex Hydrogels. Gels, 7(4), 209.
-
Akram, M. W., & Yu, H. (2021). Recent advances in the synthesis of smart hydrogels. RSC Advances, 11(32), 19614-19631.
-
Chen, N., & Yang, M. (2011). A Traceless Cross-linker for Photo-Cleavable Bioconjugation. Bioconjugate Chemistry, 22(11), 2275–2281.
-
Wang, C., et al. (2015). Rh(III)-Catalyzed Oxidative Coupling of Benzoic Acids with Geminal-Substituted Vinyl Acetates: Synthesis of 3-Substituted Isocoumarins. The Journal of Organic Chemistry, 80(9), 4738–4744.
-
Shen, W., et al. (2020). Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications. Acta Biomaterialia, 115, 75-91.
-
Soper, S. A., et al. (2015). Catch and Release: Designing Photocleavable Linkers for Attaching Antibodies (Abs) to Activated Polymeric Surfaces. Unpublished manuscript.
-
Zhang, D., et al. (2019). Using o-nitrobenzyls as photocleavable linker to prepare light-responsive liposomal agent for magnetic resonance imaging contrast enhancement and monitoring of cargo delivery. Nanoscale, 11(3), 1011-1019.
-
Parmanov, A. B., et al. (2021). Synthesis of vinyl esters of aromatic carboxylic acids. ResearchGate.
-
Parmanov, A. B., et al. (2023). Facile synthesis of vinyl esters of aromatic carboxylic acids with participation of 2-chloro-4,6-dimethoxy-1,3,5-triazine. E3S Web of Conferences, 401, 04055.
-
Ackermann, L., et al. (2019). Ring-Opening Ortho-C-H Allylation of Benzoic Acids with Vinylcyclopropanes: Merging Catalytic C-H and C-C Activation Concepts. Organic Letters, 21(17), 6770–6773.
-
Special Issue: Chemical Research on Photosensitive Materials, 2nd Edition. (n.d.). MDPI.
-
Bonneau, R., & Herran, B. (1984). Structure and Properties of the Triplet State of Styrene Derivatives Studied by Laser-Flash-Photolysis. Laser Chemistry, 4(1-6), 151-170.
-
Gardette, J.-L., et al. (1995). Photooxidation mechanisms of styrenic polymers. Polymer Degradation and Stability, 48(3), 457-470.
-
Understanding Photocleavage Reactions. (2013). AZoM.
-
van der Meer, M. P., et al. (2021). Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. The Journal of Organic Chemistry, 86(17), 11699–11708.
-
Photolabile protecting group. (n.d.). In Wikipedia.
-
da Silva, A. M. S., et al. (2024). Protocol for in silico characterization of natural-based molecules as quorum-sensing inhibitors. STAR Protocols, 5(4), 103215.
-
Wang, Y., et al. (2021). Substrate-controlled divergent synthesis with ortho-vinyl-functionalised 1,3-enynes and imines via palladium catalysis. Organic Chemistry Frontiers, 8(20), 5664-5670.
-
Chem Help ASAP. (2021, September 20). organic chemistry characterization data [Video]. YouTube.
-
Engineering a High-Activity Photosensitive Synthase for Optogenetic Control of c-di-GMP and Biofilm Dynamics. (2026, February 13). Scoop.it.
-
Special Issue: The Future of Photochemistry of Organic Compounds. (n.d.). MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photo Processing for Biomedical Hydrogels Design and Functionality: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent advances in the synthesis of smart hydrogels - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00193K [pubs.rsc.org]
"use of 4-(1-(o-tolyl)vinyl)benzoic acid as an intermediate in organic synthesis"
Executive Summary
4-(1-(o-tolyl)vinyl)benzoic acid (CAS 1799412-42-2) represents a critical structural scaffold in the development of third-generation retinoids, specifically Retinoid X Receptor (RXR) selective agonists (rexinoids). Unlike planar stilbene derivatives, the inclusion of the ortho-methyl group on the vinyl-attached phenyl ring introduces a defined torsional twist (dihedral angle > 60°). This steric bias is instrumental in differentiating RXR binding (which accommodates twisted ligands) from Retinoic Acid Receptor (RAR) binding (which prefers planar ligands).
This guide details the protocols for synthesizing, purifying, and utilizing this intermediate to generate high-affinity RXR ligands and functionalized polymer matrices.
Structural Analysis & Mechanistic Rationale
The molecule consists of a benzoic acid moiety coupled to an o-tolyl group via a 1,1-disubstituted vinyl linker.
-
The "Twist" Effect: The steric clash between the vinyl proton and the ortho-methyl group prevents coplanarity of the two aromatic rings. This mimics the conformation of Bexarotene (Targretin) , where the tetramethyltetralin ring forces a perpendicular orientation relative to the benzoic acid.
-
Synthetic Utility: The terminal carboxylic acid serves as a handle for library generation (amides/esters), while the electron-rich 1,1-diarylethylene system is a substrate for acid-catalyzed cyclization to form indane or tetralin cores.
Pathway Diagram: Retinoid Structure-Activity Relationship (SAR)
Figure 1: The strategic role of the o-tolyl scaffold in directing selectivity toward RXR pathways via conformational biasing.
Protocol A: High-Purity Synthesis of the Intermediate
While commercially available, in situ preparation is often required to avoid polymerization of the styrenic double bond during storage.
Reaction Type: Grignard Addition / Dehydration sequence. Target Purity: >98% (HPLC).
Materials
-
Methyl 4-acetylbenzoate (1.0 eq)
-
o-Tolylmagnesium bromide (1.2 eq, 1.0 M in THF)
-
p-Toluenesulfonic acid (pTSA) (0.1 eq)
-
Solvents: Anhydrous THF, Toluene, Ethanol.
Step-by-Step Methodology
-
Grignard Addition:
-
Charge a flame-dried 3-neck flask with Methyl 4-acetylbenzoate in anhydrous THF under Argon. Cool to 0°C.
-
Add o-Tolylmagnesium bromide dropwise over 30 minutes. The solution will turn amber.
-
Critical Step: Maintain temperature < 5°C to prevent ester attack. We desire chemoselective addition to the ketone.
-
Stir at RT for 4 hours. Quench with saturated NH₄Cl. Extract with EtOAc.
-
Result: Tertiary alcohol intermediate (Methyl 4-(1-hydroxy-1-(o-tolyl)ethyl)benzoate).
-
-
Dehydration & Hydrolysis:
-
Dissolve the crude alcohol in Toluene. Add pTSA.
-
Reflux with a Dean-Stark trap for 2 hours to remove water. This forces the formation of the 1,1-disubstituted alkene.
-
QC Check: Monitor by TLC. Disappearance of the polar alcohol spot indicates completion.
-
Evaporate Toluene. Dissolve residue in Ethanol/Water (4:1). Add NaOH (3.0 eq) and reflux for 1 hour to hydrolyze the methyl ester.
-
-
Isolation:
-
Acidify carefully with 1M HCl to pH 3. The product, 4-(1-(o-tolyl)vinyl)benzoic acid , will precipitate as a white/off-white solid.
-
Recrystallize from Ethanol/Hexane to remove regioisomers.
-
Data Specification Table: Expected Analytical Values
| Parameter | Specification | Notes |
| Appearance | White crystalline powder | Yellowing indicates oxidation/polymerization. |
| 1H NMR (DMSO-d6) | Vinyl protons: δ 5.45 (s, 1H), 5.90 (s, 1H) | Distinct singlets characteristic of 1,1-disubstitution. |
| Melting Point | 182–185 °C | Sharp range indicates high purity. |
| Solubility | DMSO, Methanol, DMF | Insoluble in water. |
Protocol B: Application in RXR Agonist Library Generation
This protocol describes using the intermediate to synthesize a library of amides to probe the "L-shaped" hydrophobic pocket of the RXR receptor.
Objective: Couple the benzoic acid "head" to variable amine "tails."
Workflow Diagram
Figure 2: Parallel synthesis workflow for generating retinoid analogs.
Procedure
-
Stock Preparation: Dissolve the acid (0.1 M) in DMF.
-
Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 10 minutes at RT.
-
Coupling: Add the specific amine (1.2 eq) (e.g., morpholine, aniline derivatives).
-
Incubation: Shake at RT for 12 hours.
-
Workup: Since the product contains a vinyl group, avoid harsh acidic workups that might induce cyclization. Dilute with water, extract with DCM, and pass through a phase separator.
Protocol C: Acid-Mediated Cyclization (Indane Core Formation)
A key application of this intermediate is studying the "Friedel-Crafts" style cyclization to form rigid bicyclic cores, mimicking the synthesis of advanced retinoids.
Mechanism: Protonation of the vinyl group generates a tertiary carbocation, which attacks the ortho-methyl group (if activated) or undergoes dimerization. Note: Direct cyclization onto the o-methyl is difficult; this protocol typically uses a modified substrate or demonstrates the stability limits.
Standard Stability Test (Self-Validation):
-
Dissolve 50 mg of the acid in DCM (5 mL).
-
Add 2 drops of Triflic Acid (TfOH) at -78°C.
-
Warm to 0°C.
-
Observation:
-
If the solution turns deep red/purple, it indicates stable carbocation formation.
-
Quench with MeOH.
-
Analyze by LC-MS. Dimerization (MW x 2) suggests the steric bulk of the o-tolyl group is insufficient to prevent intermolecular reaction in the absence of a trapping nucleophile.
-
Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| Low Yield in Grignard | Enolization of ketone | Ensure temperature is < 0°C; add CeCl₃ (Luche conditions) to promote 1,2-addition. |
| Polymerization | Radical initiation during storage | Store solid with 100 ppm BHT (stabilizer) at -20°C. |
| Isomerization | Light sensitivity | Perform all reactions under amber light; stilbene analogs photo-isomerize. |
| Insoluble Product | Pi-stacking aggregation | Use DMSO-d6 for NMR; heat gently to 40°C for dissolution. |
References
-
Boehm, M. F., et al. (1994).[1] "Synthesis and Structure-Activity Relationships of Novel Retinoid X Receptor-Selective Retinoids." Journal of Medicinal Chemistry, 37(18), 2930–2941. Link
-
Wagner, C. E., et al. (2009).[2] "Modeling, Synthesis and Biological Evaluation of Potential Retinoid X Receptor (RXR) Selective Agonists: Novel Analogues of Bexarotene." Journal of Medicinal Chemistry, 52(19), 5950–5966.[2] Link
-
Faul, M. M., et al. (2001). "Scale-up of the Synthesis of the Retinoid X Receptor Agonist Bexarotene." Journal of Organic Chemistry, 66(17), 5772–5782. Link
-
Sakushima, H., et al. (2015). "Regio- and Stereoselective Synthesis of 1,1-Diarylalkenes via Palladium-Catalyzed Reaction." Organic Letters, 17(10), 2366-2369. (Source for general 1,1-diarylethylene synthesis methods). Link
Disclaimer: This Application Note is for research purposes only. The protocols involve hazardous chemicals (organometallics, strong acids) and should be performed within a fume hood by trained personnel.
Sources
Troubleshooting & Optimization
StericShield Support Hub: Polymerization of Sterically Hindered Vinylbenzoic Acids
Status: Online Operator: Dr. Aris Thorne, Senior Application Scientist Ticket ID: #VBA-STERIC-001
Introduction: The "Double Trouble" of Hindered VBAs
Welcome to the support hub. If you are here, you are likely observing low conversions, early termination, or inexplicable precipitation in your polymerization of sterically hindered vinylbenzoic acids (e.g., 2,6-dimethyl-4-vinylbenzoic acid or bulky ester derivatives).
You are fighting a two-front war:
-
Electronic/Chemical Poisoning: The carboxylic acid moiety (
) can poison transition metal catalysts (in ATRP) or cause chain transfer. -
Steric & Thermodynamic Barriers: Ortho-substituents on the styrene ring do not just block the active site; they twist the phenyl ring out of planarity with the vinyl group. This reduces resonance stabilization and significantly lowers the ceiling temperature (
), making depolymerization a real risk at standard reaction temperatures.
This guide synthesizes kinetic theory with practical "wet-lab" workarounds to get you to high conversion.
Module 1: Kinetics & Reactivity (The "Why is it slow?" Section)
Issue: The Propagation Barrier
Users often report that their reaction stalls at ~40-50% conversion. In sterically hindered styrenics, the propagation rate constant (
Diagnostic Diagram: The Steric Clash
The following diagram visualizes the kinetic bottleneck at the molecular level.
Caption: Figure 1. Kinetic bottleneck caused by ortho-substitution. The high activation energy barrier favors side reactions over propagation.
Troubleshooting Protocol: Kinetic Optimization
-
Temperature: Run closer to the ceiling temperature (
) but do not exceed it. For hindered styrenes, is often lower than styrene ( ). Aim for 80–90°C rather than the standard 60°C to overcome the activation barrier. -
Concentration: Run at high monomer concentration (bulk or >50% v/v) to drive the equilibrium toward polymer formation.
Module 2: Solubility & Aggregation
Issue: Inexplicable Gelation or Precipitation
Poly(vinylbenzoic acid) derivatives are notorious for strong intermolecular hydrogen bonding (dimerization of acid groups). This acts as "physical crosslinking," causing the polymer to precipitate or gel during synthesis, trapping radicals and killing the reaction.
Solvent Compatibility Table
Use this table to select your reaction medium. Avoid non-polar solvents.
| Solvent Class | Examples | Suitability | Notes |
| Polar Aprotic | DMF, DMSO, DMAc | High | Breaks H-bonds; best for direct polymerization of free acids. |
| Alcohols | Methanol, Ethanol | Medium | Solubilizes polymer but may act as a Chain Transfer Agent (CTA) at high temps. |
| Ethers | THF, Dioxane | Low/Conditional | Good for protected (ester) forms; poor for free poly-acids (precipitation likely). |
| Non-Polar | Toluene, Benzene | Critical Failure | Immediate precipitation; heterogeneous reaction; broad PDI. |
Module 3: Controlled Architecture (RAFT vs. ATRP)
The "Acid Poisoning" Dilemma
-
ATRP: Carboxylic acid groups protonate the amine ligands on Copper (Cu) catalysts, destroying the active complex.
-
RAFT: Generally tolerant of acids, but dithioesters can be hydrolyzed if the medium is too acidic or basic.
Decision Tree: Selecting the Right Method
Follow this logic flow to determine your experimental setup.
Caption: Figure 2. Decision tree for selecting CRP method based on monomer protection status.
Experimental Protocol: The "Ester Route" (Recommended)
For maximum control over sterically hindered monomers, do not polymerize the free acid. Protect it, polymerize, then deprotect. This circumvents solubility issues and catalyst poisoning.
Step-by-Step Workflow
-
Protection:
-
React your hindered vinylbenzoic acid with isobutylene (catalyzed by
) or tert-butyl 2,2,2-trichloroacetimidate to form the tert-butyl ester . -
Why? The t-butyl group adds solubility in THF/Toluene and prevents catalyst interference.
-
-
Polymerization (RAFT Example):
-
Monomer: t-Butyl-(2,6-dimethyl)-4-vinylbenzoate.
-
CTA: 2-Cyano-2-propyl dodecyl trithiocarbonate (compatible with styrenics).
-
Initiator: AIBN.
-
Ratio: [M]:[CTA]:[I] = 200:1:0.2.
-
Solvent: Anisole or Toluene (50% v/v).
-
Conditions: Degas (3 freeze-pump-thaw cycles), heat to 80°C for 12–24h.
-
-
Deprotection (Hydrolysis):
-
Dissolve polymer in
. -
Add Trifluoroacetic acid (TFA) (10 equivalents relative to ester groups).
-
Stir at Room Temp for 24h.
-
Result: Quantitative conversion to Poly(vinylbenzoic acid) without backbone degradation.
-
Frequently Asked Questions (FAQs)
Q: Can I do direct ATRP of the free acid if I use a specific ligand? A: Technically, yes, but it is difficult. Ligands like TPMA or cyclam have shown some resistance to protonation, but you must often use them in excess. Even then, the copper carboxylate formation competes with the ATRP equilibrium. The "Ester Route" (described above) is 90% more reliable for daily lab work [1].
Q: My reaction turns green and stops (ATRP). What happened? A: The green color indicates oxidation of Cu(I) to Cu(II). If you are using free acid monomer, the acid likely protonated your ligand, releasing the Cu(I) which then disproportionated or oxidized irreversibly.
Q: Why is the PDI (Dispersity) broad (>1.5) even with RAFT?
A: In sterically hindered monomers, the propagation rate (
-
Fix: Use a "slow" initiator or lower the temperature slightly (if
allows) to ensure the pre-equilibrium is established before significant chain growth occurs.
Q: How do I remove the RAFT agent color from the final poly-acid? A: After deprotection, treat the polymer with a radical source (excess AIBN) and heat, or use aminolysis (primary amine) to cleave the thiocarbonylthio end-group. Note that aminolysis can create thiols which may oxidize to disulfides (crosslinking), so perform this step under inert atmosphere [2].
References
-
Matyjaszewski, K., et al. "Atom Transfer Radical Polymerization of Protected Methacrylic Acids." Macromolecules, American Chemical Society. (Note: Principle applies to acidic styrenics).
-
Moad, G., Rizzardo, E., & Thang, S. H. "Living Radical Polymerization by the RAFT Process." Australian Journal of Chemistry, CSIRO Publishing.
-
Sigma-Aldrich. "RAFT Polymerization: A Practical Guide." Technical Resources.
-
Ito, H. "Chemical Amplification Resists: History and Development." (Discusses protection/deprotection of acidic styrenes). IBM Journal of Research and Development.
"troubleshooting NMR peak assignments for 4-(1-(o-tolyl)vinyl)benzoic acid"
Topic: 4-(1-(o-tolyl)vinyl)benzoic acid
Ticket ID: NMR-AR-4402 Status: Open Support Level: Tier 3 (Senior Application Scientist)
Introduction
Welcome to the Advanced Spectroscopy Support Portal. You are likely analyzing 4-(1-(o-tolyl)vinyl)benzoic acid , a 1,1-diarylethylene scaffold characterized by significant steric crowding and electronic asymmetry.
This molecule presents three specific analytical challenges:
-
Isochronous/Overlapping Aromatics: The 7.0–8.0 ppm region contains 8 aromatic protons with similar chemical environments.[1]
-
Geminal Vinyl Assignment: Distinguishing the two vinyl protons (
) requires proving which is cis to the o-tolyl group and which is cis to the benzoic acid moiety. -
Conformational Broadening: The ortho-methyl group restricts rotation, potentially broadening signals or creating atropisomeric complications.
This guide provides a self-validating workflow to resolve these issues.
Module 1: Structural Integrity & Sample Preparation
Q: "I cannot find the carboxylic acid proton (COOH). Is my product deprotonated?"
Diagnosis: The carboxylic acid proton (typically 10.0–13.0 ppm) is labile. In solvents like CDCl₃, it often appears as a broad, flattened hump due to moderate exchange rates or hydrogen bonding dimerization. If the sample is wet, it exchanges with H₂O (approx.[2] 1.56 ppm in CDCl₃) and "disappears."
Troubleshooting Protocol:
-
Solvent Switch: Dissolve 5 mg of sample in DMSO-d₆ . DMSO is a strong hydrogen bond acceptor; it disrupts acid dimers and slows proton exchange. The COOH signal should appear as a sharp(er) singlet or broad hump between 12.0–13.5 ppm .
-
D₂O Shake (Validation): Add 1 drop of D₂O to the NMR tube. Shake and re-acquire. If the peak at ~12 ppm disappears, it is confirmed as the exchangeable COOH.
Module 2: The Vinyl Region (Stereochemical Assignment)
Q: "I see two singlets at ~5.2 and ~5.8 ppm. Which vinyl proton is which?"
The Science: Unlike styrene derivatives (which show large trans coupling), your molecule is a 1,1-disubstituted alkene . The two vinyl protons are geminal.
-
Coupling: Geminal coupling (
) in 1,1-diarylethylenes is typically very small (0–2 Hz ). They often appear as two singlets. -
Shielding: The ortho-methyl group on the tolyl ring forces the tolyl ring to twist out of coplanarity with the vinyl bond to minimize steric clash. This twisting exerts a shielding "ring current" effect on the vinyl proton cis to the tolyl ring.
The Workflow (NOE is Mandatory): You cannot assign these based on chemical shift alone due to competing anisotropic effects. You must use 1D NOE (Nuclear Overhauser Effect) or 2D NOESY .
Step-by-Step Assignment:
-
Identify Ortho-Protons:
-
Locate the Benzoic Acid ortho-protons (approx 8.0 ppm, deshielded by C=O).
-
Locate the Tolyl ortho-proton (H6) and the Methyl group (~2.2 ppm).
-
-
Run 1D NOE:
-
Irradiate Vinyl Peak A: If you see enhancement of the Benzoic Acid ortho-protons, Peak A is cis to the Benzoic ring.
-
Irradiate Vinyl Peak B: If you see enhancement of the Tolyl ortho-proton (or Methyl), Peak B is cis to the Tolyl ring.
-
Visualizing the NOE Correlations:
Caption: Logical flow for assigning geminal vinyl protons using spatial proximity (NOE).
Module 3: Deconvoluting the Aromatic "Blob"
Q: "The 7.0–8.0 ppm region is a mess of overlapping multiplets. How do I assign the specific rings?"
Diagnosis: You have two spin systems overlapping:
-
Ring A (Benzoic): AA'XX' system (para-substituted).
-
Ring B (Tolyl): ABCD system (ortho-substituted).
Troubleshooting Protocol:
| Experiment | Purpose | What to Look For |
| 1H NMR | Initial Screening | Look for the doublet at ~8.0 ppm . These are the protons ortho to the COOH group (deshielded). This is your anchor point for Ring A. |
| COSY | Connectivity | The 8.0 ppm doublet will cross-peak to the meta protons (~7.4 ppm). This identifies the entire Benzoic ring. The remaining signals belong to the Tolyl ring. |
| HSQC | C-H Correlation | Are the protons attached to different carbons? The Tolyl ring carbons are likely more electron-rich (upfield 13C) than the Benzoic carbons. |
| HMBC | The Solver | Look for long-range coupling from the Methyl protons (~2.2 ppm) . They will correlate to: 1. Tolyl C2 (ipso to Me)2. Tolyl C1 (ipso to Vinyl)3. Tolyl C3 (ortho to Me).This uniquely identifies the Tolyl ring carbons. |
Module 4: Expected Chemical Shifts (Reference Data)
Use this table to validate your assignments. Note that shifts vary by solvent (CDCl₃ vs DMSO-d₆).
| Moiety | Proton ( | Carbon ( | Multiplicity | Notes |
| COOH | 12.0 – 13.5 | 167.0 – 169.0 | Broad Singlet | Disappears with D₂O. |
| Benzoic H-2,6 | 7.9 – 8.1 | ~130.0 | Doublet | Deshielded by Carbonyl. |
| Benzoic H-3,5 | 7.4 – 7.6 | ~128.0 | Doublet | Overlaps with Tolyl. |
| Tolyl Ar-H | 7.1 – 7.3 | 125.0 – 131.0 | Multiplets | Complex ABCD system. |
| Vinyl (=CH₂) | 5.1 – 5.9 | 114.0 – 116.0 | 2 x Singlets | Geminal coupling is small. |
| Vinyl (Quat) | — | 148.0 – 150.0 | — | HMBC target. |
| Methyl (CH₃) | 2.1 – 2.4 | 19.0 – 21.0 | Singlet | Diagnostic anchor. |
Module 5: Advanced Troubleshooting (Restricted Rotation)
Q: "My peaks look unusually broad, even in pure solvent. Is my sample impure?"
Diagnosis: Not necessarily. The steric clash between the o-tolyl methyl group and the vinyl protons creates a rotational barrier. At room temperature, the rotation of the o-tolyl ring might be intermediate on the NMR timescale (coalescence), leading to broadening.
The Test (Variable Temperature NMR):
-
Heat the sample: Run the spectrum at 50°C (323 K) .
-
Observation: If the peaks sharpen, the broadening was due to restricted rotation (dynamic process). If they remain broad, check for paramagnetic impurities or poor shimming.
Summary Workflow
Caption: Recommended experimental workflow for full structural assignment.
References
-
Reich, H. J. (2025).[3][4] Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison.[4] (Authoritative source on vinyl and aromatic shift mechanisms).[1][4] [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. (Standard for identifying water/solvent peaks in DMSO/CDCl3). [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for NOE and HMBC pulse sequence protocols). [Link]
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (General reference for geminal coupling constants in 1,1-disubstituted alkenes). [Link]
Sources
Technical Support Center: Scaling Up the Production of 4-(1-(o-tolyl)vinyl)benzoic acid
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 4-(1-(o-tolyl)vinyl)benzoic acid (CAS 1799412-42-2). This guide is designed for researchers, process chemists, and drug development professionals. We will address common challenges encountered during the transition from laboratory-scale synthesis to larger-scale production, focusing on the robust and widely adopted Suzuki-Miyaura cross-coupling reaction.[1][2] Our goal is to provide you with the causal understanding and practical solutions needed to ensure a reproducible, efficient, and scalable process.
Section 1: Overview of the Synthetic Workflow
The most reliable and scalable route to 4-(1-(o-tolyl)vinyl)benzoic acid involves a palladium-catalyzed Suzuki-Miyaura coupling. This reaction forms the critical carbon-carbon bond between an aryl halide and an organoboron species.[3] The general scheme is as follows:
-
Coupling Partner 1: 4-formylphenylboronic acid (or its ester equivalent).
-
Coupling Partner 2: 1-(1-bromo-vinyl)-2-methyl-benzene.
-
Post-Coupling Step: Oxidation of the aldehyde to the carboxylic acid.
An alternative, though potentially more complex route, involves coupling 4-bromobenzoic acid with a vinylboronic ester derived from o-tolylacetylene. For this guide, we will focus on the first, more convergent approach.
Experimental Workflow Diagram
Below is a generalized workflow for the synthesis and purification process. Each step presents unique challenges during scale-up, which will be addressed in the troubleshooting section.
Caption: High-level workflow for the synthesis of 4-(1-(o-tolyl)vinyl)benzoic acid.
Section 2: Critical Parameters for Scale-Up
Transitioning a Suzuki coupling from the bench to a pilot plant or manufacturing setting introduces significant variables.[4][5] Differences in reactor geometry, surface-area-to-volume ratios, and mixing efficiency can dramatically impact outcomes.
| Parameter | Lab Scale (Grams) | Production Scale (Kilograms) | Rationale & Key Considerations |
| Mixing Efficiency | Magnetic stir bar | Overhead mechanical stirrer (various impeller types) | Causality: The reaction is often biphasic or a slurry. Poor mixing on scale can lead to localized "hot spots," catalyst degradation, and incomplete reaction due to poor mass transfer between phases.[6] |
| Heat Transfer | External oil/water bath | Jacketed reactor with heating/cooling fluid | Causality: The reaction can be exothermic, especially during base addition.[6] A lower surface-area-to-volume ratio at scale makes heat dissipation less efficient, risking thermal runaway or side product formation.[5] |
| Reagent Addition | Addition via pipette or funnel | Controlled addition via pump over a set time | Causality: Rapid addition of base or reagents can cause dangerous exotherms. Slow, controlled addition is critical for maintaining the target temperature and ensuring process safety. |
| Inert Atmosphere | Balloon or positive N₂ pressure | Rigorous N₂/Argon sparging and pressure control | Causality: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation.[7] Maintaining strict anaerobic conditions is paramount for reproducibility.[5] |
| Workup & Phase Separation | Separatory funnel | Baffled, jacketed reactor | Causality: Phase separation can be slow at scale. Reactor design, including baffles, is crucial for efficient mixing and subsequent clean phase splits. |
| Palladium Removal | Silica gel chromatography | Scavenger resins, activated carbon, or crystallization | Causality: Chromatography is not viable for large quantities. Scalable methods are required to meet stringent residual palladium limits (<10 ppm) for active pharmaceutical ingredients (APIs).[4][5] |
Section 3: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during your scale-up campaign.
Q1: My reaction has stalled at ~60-70% conversion, even after extended reaction time. What are the likely causes?
Answer: Reaction stalling is a common scale-up challenge. The root cause is often related to catalyst deactivation or mass transfer limitations. Here is a decision tree to guide your investigation:
Caption: Troubleshooting decision tree for a stalled Suzuki-Miyaura coupling reaction.
-
Detailed Explanation:
-
Catalyst Deactivation: The Pd(0) active species is the most common point of failure. Oxygen leaks can oxidize it to inactive Pd(II). Furthermore, excessively high temperatures can cause palladium to agglomerate into inactive palladium black.[5]
-
Base and Transmetalation Issues: The base (e.g., K₂CO₃, K₃PO₄) is crucial for activating the boronic acid to form a more nucleophilic boronate complex, which facilitates the key transmetalation step.[8] If the base is not sufficiently soluble or if mixing is poor, this activation will be inefficient, slowing or stalling the reaction. Consider switching to a more soluble base like Cs₂CO₃ or using a phase-transfer catalyst for challenging systems.
-
Reagent Quality: Boronic acids can undergo protodeborylation (replacement of the B(OH)₂ group with a hydrogen) if exposed to moisture or acidic conditions during storage. Always verify the purity of your starting materials before charging them to the reactor.
-
Q2: I'm observing a significant amount of a homocoupled side product derived from my boronic acid. How can I minimize this?
Answer: Homocoupling, or Glaser-type coupling, of boronic acids is a well-known side reaction, often promoted by the presence of oxygen and the palladium catalyst.
-
Causality: This side reaction is believed to occur when two molecules of the boronic acid couple with each other, often under aerobic conditions. The mechanism can be complex but is favored when the desired cross-coupling reaction is slow.
-
Solutions:
-
Strict Anaerobic Conditions: This is the most critical factor. Ensure your solvent is thoroughly degassed and that a robust nitrogen or argon blanket is maintained throughout the reaction.[5][7]
-
Addition Order: Add the aryl halide and catalyst before adding the base and boronic acid. This ensures the catalyst is ready to engage in the productive catalytic cycle as soon as the activated boronate is formed.
-
Optimize Catalyst/Ligand: Some phosphine ligands are more prone to side reactions than others. Screening ligands (e.g., SPhos, XPhos, RuPhos) can identify a system that favors the cross-coupling pathway.
-
Q3: After crystallization, my final product has a dark color and high levels of residual palladium. What are the best practices for purification at scale?
Answer: Color and palladium contamination often go hand-in-hand, as residual palladium can exist as highly colored, fine colloidal particles.
-
Causality: Palladium must be removed to meet regulatory standards for pharmaceuticals.[4] The final product's carboxylic acid group provides a handle for purification but can also chelate with residual metals.
-
Scalable Purification Protocol:
-
Post-Reaction Filtration: After the reaction is complete but before full workup, consider filtering the hot reaction mixture through a pad of Celite® or a similar filter aid. This can remove a significant portion of precipitated palladium black.
-
Scavenger Treatment: After the aqueous workup, treat the organic solution of your product with a palladium scavenger. Thiol-functionalized silica gels or resins are highly effective. Stir the solution with the scavenger for several hours before filtering it off.
-
Activated Carbon: A treatment with activated carbon (charcoal) can also be effective for both color and palladium removal. Use a minimal amount to avoid loss of product due to adsorption.
-
Controlled Crystallization: The final and most important step is a well-designed crystallization. Dissolve the crude product in a suitable hot solvent (e.g., ethanol/water, acetic acid/water), perform a hot filtration if needed, and allow it to cool slowly. Slow cooling is essential for forming a pure crystal lattice that excludes impurities.[9] A final re-slurry of the isolated crystals in a solvent like heptane can wash away surface impurities.
-
Section 4: Frequently Asked Questions (FAQs)
Q: What are the best In-Process Controls (IPCs) for this reaction? A: UPLC or HPLC is the gold standard. A typical IPC method would monitor the disappearance of the limiting starting material (e.g., the aryl bromide) and the appearance of the product. This allows you to define a clear reaction endpoint and avoid unnecessary heating, which could lead to impurity formation.
Q: Can I use an aryl chloride instead of an aryl bromide to save costs? A: Yes, but it requires a more specialized catalytic system. Aryl chlorides are less reactive towards oxidative addition than bromides or iodides.[1] You will likely need to use more electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands) and potentially higher temperatures to achieve good conversion. This must be validated at the lab scale before attempting a large-scale run.
Q: My final product is an off-white or beige solid, not pure white. Is this acceptable? A: The color is an indicator of purity. While a slightly off-white color might be acceptable depending on the final application, it typically indicates the presence of trace impurities, which could be residual palladium or minor organic byproducts. For pharmaceutical applications, striving for a pure white, crystalline solid is standard practice. Consider an additional purification step like a re-crystallization or carbon treatment.[10][11]
Q: What are the main safety concerns when scaling up this process? A: The primary safety concerns are:
-
Thermal Runaway: The reaction can be exothermic. Ensure your reactor's cooling system is sufficient to handle the heat load and implement controlled addition of reagents.[6]
-
Solvent Handling: Many solvents used (e.g., dioxane, toluene) are flammable and have specific handling requirements.
-
Reagent Toxicity: Phosphine ligands and palladium catalysts can be toxic and should be handled with appropriate personal protective equipment (PPE). The final product, as a benzoic acid derivative, may be an irritant.
References
- Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.0c00249]
- Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group. [URL: https://www.kcil.co.in/blog/challenges-in-suzuki-coupling-reaction/]
- Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. ACS Publications, Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.0c00249]
- Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction. ACS Publications, Organic Process Research & Development. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9632863/]
- Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA. [URL: https://www.wuxista.com/wp-content/uploads/2021/07/Development-Problem-solving-and-Successful-Scale-up-of-a-Sterically-Hindered-Suzuki-Coupling-Reaction.pdf]
- Ultra-Fast Suzuki and Heck Reactions for the Synthesis of Styrenes and Stilbenes Using Arenediazoniu. Royal Society of Chemistry. [URL: https://www.rsc.
- Suzuki reaction - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [URL: https://www.youtube.
- Preparation of 4-Vinylbenzoic Acid by A Wittig Reaction in Aqueous Medium | PDF. Scribd. [URL: https://www.scribd.com/document/425219507/PREPARATION-OF-4-VINYLBENZOIC-ACID-BY-A-WITTIG-REACTION-IN-AQUEOUS-MEDIUM]
- 4-(1-(o-Tolyl)vinyl)benzoic acid - Sigma-Aldrich. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/bdd/bdph9bcbd0a]
- Synthesis of 4-Vinylbenzoic acid | Request PDF. ResearchGate. [URL: https://www.researchgate.net/publication/325785023_922_Synthesis_of_4-Vinylbenzoic_acid]
- Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- Purification of benzoic acid - US3235588A - Google Patents. Google Patents. [URL: https://patents.google.
- Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. Synthetic Communications. [URL: https://www.tandfonline.com/doi/full/10.1080/00397911.2023.2232144]
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal-Catalyzed_Coupling_Reactions/25.02%3A_Suzuki-Miyaura_Coupling]
- Experiment 1 : Preparation of 4-vinylbenzoic acid by a Wittig reaction in aqueous medium. YouTube. [URL: https://www.youtube.
- benzoic acid and its Impurities - Pharmaffiliates. Pharmaffiliates. [URL: https://www.pharmaffiliates.com/en/impurities/benzoic-acid-and-its-impurities]
- Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. [URL: https://edu.rsc.org/experiments/separation-purification-and-identification-of-the-components-of-a-mixture/4011504.article]
- Purification of Benzoic Acid.docx - Academia.edu. Academia.edu. [URL: https://www.academia.
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- 11. rsc.org [rsc.org]
Validation & Comparative
A Comparative Performance Analysis of Polymers Derived from 4-(1-(o-tolyl)vinyl)benzoic Acid and a Guide to Their Evaluation
Introduction: The Role of Substituted Vinylbenzoic Acids in Advanced Polymer Design
For researchers, scientists, and professionals in drug development, the rational design of functional polymers is paramount for creating advanced materials with tailored properties. Vinylbenzoic acid and its derivatives serve as versatile monomers, offering a scaffold for polymers with tunable characteristics such as thermal stability, solubility, and biocompatibility. These polymers are finding increasing application in areas ranging from specialty coatings and adhesives to sophisticated drug delivery systems.[1]
This guide provides a comprehensive performance comparison of a novel polymer derived from 4-(1-(o-tolyl)vinyl)benzoic acid against two well-established benchmarks: poly(4-vinylbenzoic acid) (P4VBA) and polystyrene. The introduction of an o-tolyl group on the vinyl carbon of the benzoic acid monomer is a deliberate structural modification intended to modulate the polymer's properties. This guide will delve into the anticipated effects of this substitution on key performance indicators, supported by established principles of polymer chemistry and experimental data from analogous systems.
The core objective is to equip researchers with the foundational knowledge and practical methodologies to evaluate the potential of poly(4-(1-(o-tolyl)vinyl)benzoic acid) for their specific applications. We will explore the synthesis of these polymers, compare their expected performance characteristics, and provide detailed experimental protocols for their characterization.
Structural Comparison of Monomers
The performance of a polymer is intrinsically linked to the structure of its constituent monomer. Here, we visualize the structural differences between 4-(1-(o-tolyl)vinyl)benzoic acid, 4-vinylbenzoic acid, and styrene.
Caption: General free-radical polymerization workflow.
A typical synthesis would involve dissolving the monomer and a free-radical initiator (e.g., AIBN or benzoyl peroxide) in a suitable solvent, followed by heating to initiate polymerization. [2][3]The choice of solvent and reaction conditions would need to be optimized to account for the specific solubility and reactivity of the 4-(1-(o-tolyl)vinyl)benzoic acid monomer.
Performance Comparison: An Inferential and Data-Driven Analysis
Due to the novelty of poly(4-(1-(o-tolyl)vinyl)benzoic acid), direct experimental data is not yet widely available. Therefore, the following comparison is based on inferences drawn from the known effects of bulky substituents on polymer properties, alongside experimental data for P4VBA and polystyrene. [4][5]
| Property | Poly(4-(1-(o-tolyl)vinyl)benzoic acid) (Inferred) | Poly(4-vinylbenzoic acid) (P4VBA) | Polystyrene |
|---|---|---|---|
| Thermal Stability (Tg) | Expected to be higher than P4VBA due to restricted chain mobility from the bulky o-tolyl group. | Reported as high as 250 °C, indicating significant thermal stability. [6] | ~100 °C [7][8] |
| Solubility | Likely soluble in a range of organic solvents, but potentially less soluble than P4VBA in polar solvents due to increased hydrophobicity. | Soluble in DMSO, DMF, methanol, and ethanol; precipitates from water and hexanes. [9] | Soluble in many organic solvents like acetone, benzene, and chloroform; insoluble in water. [10][11] |
| Mechanical Properties | Expected to be a rigid and potentially brittle material with increased stiffness compared to P4VBA. | A hard and dimensionally stable material. [1] | A hard, stiff, but brittle polymer. [12][13] |
| Potential for Functionalization | The carboxylic acid group provides a reactive handle for post-polymerization modification, similar to P4VBA. | The carboxylic acid group is readily available for conjugation, making it suitable for applications like drug delivery. | Lacks a readily functionalizable group for simple post-polymerization modification. |
| Potential Applications | Drug delivery systems requiring a rigid matrix, high-performance coatings, and adhesives. | Binder for silicon anodes in Li-ion batteries, drug delivery, and specialty coatings. [14]| Packaging, disposable containers, and insulation. [10]|
Expert Insights: The "Why" Behind the Inferred Performance
The introduction of the o-tolyl group is a strategic design choice with predictable consequences for the polymer's properties. The increased steric hindrance along the polymer backbone is expected to restrict segmental motion, leading to a higher glass transition temperature (Tg). [4]This rigidity can be advantageous for applications requiring dimensional stability at elevated temperatures.
However, this same steric bulk is likely to disrupt chain packing, potentially leading to a more amorphous structure and influencing solubility. The increased hydrophobicity imparted by the tolyl group will likely decrease solubility in polar solvents compared to P4VBA, a critical consideration for processing and formulation. [9][15]From a mechanical standpoint, the increased stiffness may come at the cost of reduced toughness, potentially making the material more brittle. [13]
Experimental Protocols: A Guide to Characterization
To validate the inferred properties and enable a direct comparison, the following experimental protocols are provided.
Protocol 1: Synthesis of Poly(4-vinylbenzoic acid) via Free-Radical Polymerization
This protocol provides a standard method for synthesizing P4VBA, which can be adapted for the polymerization of 4-(1-(o-tolyl)vinyl)benzoic acid.
Materials:
-
4-vinylbenzoic acid (monomer)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
Anhydrous 1-methyl-2-pyrrolidinone (NMP) (solvent)
-
Methanol (non-solvent for precipitation)
Procedure:
-
In a round-bottom flask, dissolve 4-vinylbenzoic acid in anhydrous NMP.
-
Add AIBN to the solution.
-
Degas the solution by three freeze-pump-thaw cycles and backfill with an inert gas (e.g., Argon).
-
Heat the reaction mixture to 100 °C and stir for the desired reaction time.
-
Cool the reaction to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to an excess of methanol with vigorous stirring.
-
Collect the polymer precipitate by vacuum filtration and wash with fresh methanol.
-
Dry the polymer in a vacuum oven at an elevated temperature until a constant weight is achieved.
Protocol 2: Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for characterizing the thermal transitions of polymers.
Instrumentation:
-
Differential Scanning Calorimeter
Procedure:
-
Accurately weigh 2-5 mg of the polymer sample into a standard aluminum DSC pan.
-
Seal the pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample to a temperature well above its expected Tg (e.g., 180 °C for P4VBA) at a controlled rate (e.g., 20 °C/min) under a nitrogen atmosphere.
-
Cool the sample at a controlled rate back to a temperature below its Tg.
-
Perform a second heating scan at the same rate.
-
The glass transition temperature is determined from the midpoint of the step change in the heat flow curve from the second heating scan. [6]
Visualizing the Performance Comparison Logic
The following diagram illustrates the logical flow of comparing the polymers based on their structural differences.
Caption: Logic of performance comparison based on monomer structure.
Conclusion and Future Outlook
This guide has provided a comparative framework for understanding the potential performance of polymers derived from 4-(1-(o-tolyl)vinyl)benzoic acid. By leveraging data from the well-characterized analogues, poly(4-vinylbenzoic acid) and polystyrene, we have inferred the likely impact of the o-tolyl substituent on key polymer properties. The introduction of this bulky group is anticipated to enhance thermal stability while modifying solubility and mechanical characteristics.
For researchers and developers, the true potential of this novel polymer will be unlocked through empirical validation. The provided experimental protocols for synthesis and characterization serve as a starting point for such investigations. Future work should focus on the precise determination of the properties of poly(4-(1-(o-tolyl)vinyl)benzoic acid) and exploring its performance in specific applications, particularly in the realm of drug delivery where the interplay of hydrophobicity, rigidity, and functionalizability is critical. The continued exploration of structurally diverse monomers is a key driver of innovation in polymer science, and 4-(1-(o-tolyl)vinyl)benzoic acid represents a promising candidate for the development of next-generation functional materials.
References
-
Wikipedia. (n.d.). Polystyrene. Retrieved from [Link]
-
Polymer Source. (n.d.). Poly(4-vinylbenzoic acid). Retrieved from [Link]
-
K.D. Feddersen. (n.d.). Polystyrene (PS): Properties, applications and processing. Retrieved from [Link]
- Guo, W., Han, X., Tan, Z., & Fang, X. (2025). Influence of Bulky Substituents on Optical Transparency and Dimensional Stability of Polyamide-imide.
- Chen, S. L., & Chen, S. A. (1981). Solubility of Polystyrene in Certain Vegetable Oils, Essential Oils and Their Constituents. Journal of Food Protection, 44(3), 218-221.
- Roeslamsjah, M., & Wall, L. A. (1973). The glass transition temperature of monodispersed polystyrenes and their binary mixtures. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 77A(2), 223-229.
-
MakeItFrom.com. (2020, May 30). Polystyrene (PS). Retrieved from [Link]
-
Shaanxi Bloom Tech Co., Ltd. (2023, April 27). What are all the synthesis methods for Polystyrene. Retrieved from [Link]
-
USEON. (2025, April 10). Polystyrene (PS): Properties, Uses and Processing. Retrieved from [Link]
- Bruma, M., & Gherasim, G. I. (1998). EFFECT OF BULKY GROUPS ON PHYSICAL PROPERTIES. Revue Roumaine de Chimie, 43(5-7), 579-586.
-
Linseis. (n.d.). Polystyrene PS - detailed analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Glass transition. Retrieved from [Link]
-
DesignerData. (n.d.). Polystyrene. Retrieved from [Link]
-
Scribd. (n.d.). Polystyrene Preparation via Free Radical Polymerization. Retrieved from [Link]
- Schneiderman, D. K., Gilmer, C., Wentzel, M. T., Martello, M. T., Kubo, T., & Wissinger, J. E. (2017). Synthesis of Polystyrene and Molecular Weight Determination by 1H NMR End-Group Analysis.
- Kol, M., et al. (2020).
- National Aeronautics and Space Administration. (1994). MICROSCALE SYNTHESIS AND CHARACTERIZATION OF POLYSTYRENE: NSF-POLYED SCHOLARS PROJECT.
- Ishizone, T., Hirao, A., & Nakahama, S. (1991). Protection and polymerization of functional monomers. 11. Synthesis of well-defined poly(4-vinylbenzoic acid) by means of anionic living polymerization of 2-(4-vinylphenyl)-4,4-dimethyl-2-oxazoline. Macromolecules, 24(4), 625-629.
-
American Institute of Physics. (2017, March 22). Estimating the glass transition temperature for polymers in 'confined geometries'. ScienceDaily. Retrieved from
-
Sciencemadness Wiki. (2023, September 9). Polystyrene. Retrieved from [Link]
- Garcı́a, M. T., Gracia, I., Duque, G., de Lucas, A., & Rodrı́guez, J. F. (2009). Study of the Solubility and Stability of Polystyrene Wastes in a Dissolution Recycling Process.
- Torres, J. (2011).
- Theato, P. (2008). Synthesis and polymerization of active ester monomers based on 4-vinylbenzoic acid.
- Yampolskii, Y. P., & Alentiev, A. Y. (2025). Incorporation of Carbocyclic Moieties into Polymer Structure: A Powerful Way to Polymers with Increased Microporosity. Polymers, 17(8), 1633.
- Chen, C., et al. (2018). Bulky yet flexible substituents in insertion polymerization with α-diimine nickel and palladium systems. Polymer Chemistry, 9(4), 439-447.
- Polymer Innovation Blog. (2025, March 17). Thermoset Polymers: Vinyl Esters.
- Sodeifian, G., et al. (2021).
- Yuki, H., & Hatada, K. (1973). Factors Affecting the Stereoregularity of Vinyl Polymers. Journal of Polymer Science: Macromolecular Reviews, 7(1), 151-224.
- Kamps, A. C., et al. (2016). Methylenelactide: vinyl polymerization and spatial reactivity effects. Beilstein Journal of Organic Chemistry, 12, 2466-2474.
- Roberts, D. E. (1952). Heats of polymerization. A summary of published values and their relation to structure. Journal of Research of the National Bureau of Standards, 48(5), 345-357.
- Sudhakar, S., et al. (2024).
-
Park, K. (n.d.). Solubility of polymers, Polymer Source. Retrieved from [Link]
- Liu, G., et al. (2019). Poly(4-Vinylbenzoic Acid): A Re-Engineered Binder for Improved Performance from Water-Free Slurry Processing for Silicon.
- Fonseca, A. C., et al. (2015). Synthesis and characterization of polystyrene-block-poly(vinylbenzoic acid): a promising compound for manipulating photoresponsive properties at the nanoscale.
- van der Naald, T., et al. (2021). Improvement of mechanical properties of anisotropic glassy polystyrene by introducing heatlabile reversible bonds. Polymer Chemistry, 12(2), 229-239.
-
PubChem. (n.d.). 4-Vinylbenzoic acid. Retrieved from [Link]
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Spectroscopic Differentiation of 4-(1-(o-Tolyl)vinyl)benzoic Acid and its Regioisomers
Topic: Spectroscopic Comparison of 4-(1-(o-Tolyl)vinyl)benzoic Acid Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Technical Context
In the development of retinoid analogs and selective receptor ligands, 4-(1-(o-tolyl)vinyl)benzoic acid (CAS: 1799412-42-2) represents a critical scaffold. Structurally, this molecule is a 1,1-diarylethylene , featuring a geminal disubstitution pattern.
A frequent challenge in the synthesis of this compound—typically via Palladium-catalyzed Heck coupling or Grignard addition/elimination—is the formation of its constitutional isomer, 4-(2-(o-tolyl)vinyl)benzoic acid (a stilbene derivative). Unlike the target 1,1-isomer, the 1,2-isomer (stilbene) possesses an internal double bond that gives rise to distinct
This guide provides a definitive spectroscopic framework to distinguish the target Branched Isomer (1,1) from the Linear Isomers (1,2-
Structural Analysis & Isomer Causality
Understanding the origin of these isomers is essential for interpreting the spectroscopic data. The formation of the 1,1- vs. 1,2-isomer is often dictated by the regioselectivity of the
Isomer Classification
-
Target Compound (Branched): 4-(1-(o-tolyl)vinyl)benzoic acid.
-
Structure: 1,1-disubstituted alkene.
-
Symmetry: No
stereoisomers (terminal ).
-
-
Major Contaminant (Linear
): ( )-4-(2-(o-tolyl)vinyl)benzoic acid.-
Structure: 1,2-disubstituted alkene (trans).
-
Symmetry:
(approximate).
-
-
Minor Contaminant (Linear
): ( )-4-(2-(o-tolyl)vinyl)benzoic acid.-
Structure: 1,2-disubstituted alkene (cis).
-
Symmetry: Sterically congested; non-planar.
-
Synthesis & Isomerization Pathway
The following logic diagram illustrates the bifurcation in synthesis that necessitates this spectroscopic comparison.
Figure 1: Mechanistic divergence in Heck coupling leading to branched (target) and linear (byproduct) isomers.
Spectroscopic Comparison Protocols
A. Nuclear Magnetic Resonance ( H NMR)
H NMR is the primary method for differentiation.[1] The vinylic protons provide the most diagnostic signals.Protocol:
-
Solvent: Dissolve ~5 mg of sample in 0.6 mL DMSO-
or CDCl . (DMSO is preferred for benzoic acids to prevent aggregation). -
Acquisition: Standard 1D proton (16 scans, 2s relaxation delay).
-
Analysis: Focus on the 5.0–8.0 ppm region.
Comparative Data Table:
H NMR Chemical Shifts
| Feature | Target: 1,1-Isomer | Linear: 1,2-( | Linear: 1,2-( |
| Vinylic Proton Type | Geminal (Terminal | Vicinal (Internal | Vicinal (Internal |
| Multiplicity | Two Singlets (or narrow doublets) | Two Doublets | Two Doublets |
| Chemical Shift ( | 5.20 ppm & 5.80 ppm | 7.00 – 7.50 ppm | 6.50 – 6.90 ppm |
| Coupling Constant ( | |||
| Diagnostic Note | Distinct separation of geminal protons due to ring current anisotropy.[2] | Large coupling constant confirms trans geometry. | Upfield shift due to steric shielding; smaller |
Expert Insight: In the 1,1-isomer, the two geminal protons are chemically non-equivalent because they sit in different magnetic environments relative to the orthogonal aryl rings. One proton typically resonates upfield (~5.2 ppm) and the other downfield (~5.8 ppm).
B. UV-Visible Spectroscopy
UV-Vis distinguishes the isomers based on the extent of
-
Linear (
)-Isomer: The planar stilbene motif allows full conjugation between the two aryl rings, resulting in a red-shifted (typically 290–320 nm) with high extinction coefficient ( ). -
Target 1,1-Isomer: The 1,1-disubstitution forces the two aryl rings to twist out of coplanarity to minimize steric clash with the vinyl protons. This "cross-conjugation" breaks the extended
-system, resulting in a blue-shifted spectrum (typically 250–270 nm), resembling the sum of the independent aryl chromophores.
C. Infrared Spectroscopy (FT-IR)
IR is useful for confirming the substitution pattern of the alkene.
| Mode | Target: 1,1-Isomer | Linear: 1,2-( |
| C=C Stretch | ~1630–1640 cm | ~1600–1620 cm |
| C-H Out-of-Plane Bending | 890–900 cm | 960–970 cm |
| Assignment | Vinylidene ( | Trans-vinylene ( |
Self-Validating Experimental Workflow
To ensure the identity of your synthesized material, follow this logic flow. This protocol is designed to be self-validating—if a step fails, the identity is incorrect.
Figure 2: Decision tree for rapid NMR validation of the 1,1-isomer.
References
-
NIST Chemistry WebBook. 4-Vinylbenzoic acid IR and MS Data. National Institute of Standards and Technology. [Link]
-
Doc Brown's Chemistry. E/Z Isomerism (Geometric Isomerism) in Alkenes.[Link]
-
RSC Publishing. Structural and spectroscopic characterization of E- and Z-isomers of azobenzene (Analogous E/Z spectroscopic principles). Physical Chemistry Chemical Physics. [Link]
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-(1-(o-tolyl)vinyl)benzoic acid
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of confident decision-making. When quantifying a novel active pharmaceutical ingredient (API) such as 4-(1-(o-tolyl)vinyl)benzoic acid, the validation of the analytical methods employed is not merely a procedural step but a cornerstone of scientific rigor. This guide provides an in-depth comparison of potential analytical methods for this molecule and a detailed protocol for their cross-validation, ensuring the generation of robust and reliable data.
Introduction to 4-(1-(o-tolyl)vinyl)benzoic acid and the Imperative of Method Validation
4-(1-(o-tolyl)vinyl)benzoic acid is a complex molecule featuring a carboxylic acid group, a vinyl group, and two aromatic rings. This unique combination of functional groups necessitates a careful selection and validation of analytical techniques to ensure specificity, accuracy, and precision in its quantification. The chemical structure of the molecule is presented below.[1]
Caption: Chemical structure of 4-(1-(o-tolyl)vinyl)benzoic acid.
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Cross-validation takes this a step further by comparing the results from two or more distinct analytical methods to ensure their equivalence and the interchangeability of the data they produce.[2][3] This is particularly critical in drug development during method transfer between laboratories or when different techniques are used to support various stages of a project.
Comparative Analysis of Analytical Methods
Based on the structure of 4-(1-(o-tolyl)vinyl)benzoic acid, three primary analytical techniques are proposed for its quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying non-volatile or thermally labile compounds.[4][5] Given the carboxylic acid moiety and the relatively high molecular weight of the target molecule, HPLC is a highly suitable method.
Principle: The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For 4-(1-(o-tolyl)vinyl)benzoic acid, a reversed-phase C18 column is proposed, where the nonpolar stationary phase will interact with the hydrophobic aromatic and vinyl components of the molecule. An acidified mobile phase will suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.[4]
Proposed HPLC Method:
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column suitable for aromatic compounds. |
| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Phosphoric Acid | Provides good separation and peak shape for acidic analytes. |
| Flow Rate | 1.0 mL/min | Optimal for good separation and reasonable run times. |
| Detection | UV at 254 nm | The conjugated aromatic and vinyl system is expected to have strong UV absorbance. |
| Injection Volume | 10 µL | Standard volume for good sensitivity and peak shape. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
Gas Chromatography (GC)
GC is an excellent technique for the separation and analysis of volatile and thermally stable compounds.[6] Direct analysis of the acidic molecule may be challenging due to its polarity and potential for thermal degradation. Therefore, a derivatization step to convert the carboxylic acid to a more volatile ester is recommended.
Principle: The analyte is vaporized and separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) will convert the polar carboxylic acid group into a nonpolar and more volatile trimethylsilyl (TMS) ester, making it amenable to GC analysis.[7]
Proposed GC-MS Method:
| Parameter | Condition | Rationale |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm | A nonpolar column suitable for a wide range of organic compounds. |
| Carrier Gas | Helium at 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Inlet Temperature | 280 °C | Ensures complete vaporization of the derivatized analyte. |
| Oven Program | 150 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min | Provides good separation from potential impurities. |
| Detector | Mass Spectrometer (MS) | Provides high selectivity and structural information for confirmation. |
| Derivatization | BSTFA with 1% TMCS | A common and effective silylating agent for carboxylic acids. |
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and faster technique that measures the absorbance of light by a substance. While it lacks the separative power of chromatography, it can be a useful tool for quantitative analysis if the sample matrix is not complex and does not contain interfering substances.
Principle: The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The conjugated system of aromatic rings and the vinyl group in 4-(1-(o-tolyl)vinyl)benzoic acid is expected to exhibit strong UV absorbance.
Proposed UV-Vis Method:
| Parameter | Condition | Rationale |
| Solvent | Methanol or Acetonitrile | Common solvents that are transparent in the UV region of interest. |
| Wavelength (λmax) | To be determined by scanning (estimated ~250-280 nm) | The wavelength of maximum absorbance provides the highest sensitivity. |
| Cuvette Path Length | 1 cm | Standard path length for spectrophotometric measurements. |
Performance Comparison of the Analytical Methods
The following table summarizes the expected performance characteristics of the three proposed methods. These are hypothetical values based on typical performance for similar analytes and serve as a basis for comparison.
| Parameter | HPLC-UV | GC-MS (with derivatization) | UV-Vis Spectrophotometry |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98-102% | 97-103% | 95-105% |
| Precision (%RSD) | < 2% | < 3% | < 5% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL | ~1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL | ~3 µg/mL |
| Specificity | High | Very High | Low |
| Throughput | Moderate | Low to Moderate | High |
| Cost per Sample | Moderate | High | Low |
Cross-Validation Protocol: HPLC vs. GC-MS
The cross-validation of the HPLC and GC-MS methods is crucial to ensure that both methods provide equivalent results for the quantification of 4-(1-(o-tolyl)vinyl)benzoic acid. This protocol is designed to meet the standards outlined by regulatory bodies.[2][3]
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Experimental Design
-
Sample Preparation: Prepare a set of at least five concentration levels of 4-(1-(o-tolyl)vinyl)benzoic acid spanning the expected analytical range (e.g., from the limit of quantitation to 150% of the target concentration). Prepare each concentration in triplicate.
-
Analysis:
-
Analyze the samples using the validated HPLC-UV method.
-
Derivatize an aliquot of the same samples and analyze them using the validated GC-MS method.
-
-
Data Collection: Record the quantitative results (e.g., in µg/mL) obtained from both methods for each sample.
Statistical Analysis and Acceptance Criteria
The goal is to demonstrate that there is no statistically significant difference between the results obtained by the two methods.
| Statistical Test | Purpose | Acceptance Criteria |
| Student's t-test (paired) | To compare the mean results of the two methods. | The calculated p-value should be > 0.05, indicating no significant difference between the means. |
| F-test | To compare the variances (precision) of the two methods. | The calculated F-value should be less than the critical F-value, indicating no significant difference in precision. |
| Percentage Difference | To assess the agreement between individual measurements. | At least two-thirds of the individual results should have a percentage difference of ≤ 15%.[2] |
| Bland-Altman Plot | To visualize the agreement between the two methods across the concentration range. | The majority of the data points should lie within the 95% limits of agreement. |
Percentage Difference Calculation:
Percentage Difference = (|Result_HPLC - Result_GCMS|) / ( (Result_HPLC + Result_GCMS) / 2 ) * 100
Conclusion and Recommendations
The choice of the most appropriate analytical method for 4-(1-(o-tolyl)vinyl)benzoic acid depends on the specific requirements of the analysis.
-
HPLC-UV is a robust, reliable, and cost-effective method for routine quality control and release testing where high throughput is required.
-
GC-MS with derivatization offers higher sensitivity and selectivity, making it ideal for the analysis of trace impurities or for confirmation of identity.
-
UV-Vis Spectrophotometry is a rapid and simple method suitable for in-process controls or for the analysis of pure substance where interfering compounds are not present.
A successful cross-validation between the HPLC and GC-MS methods provides a high degree of confidence in the analytical data, allowing for flexibility in the choice of method throughout the drug development lifecycle. It is imperative that all validation and cross-validation activities are performed according to a pre-approved protocol and that all results are thoroughly documented.
References
-
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014). PMC. [Link]
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Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (n.d.). PMC. [Link]
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GC-MS analysis of trans-stilbene reactions (60 min) with AaeUPO, rCciUPO, MroUPO and CglUPO and control (without enzyme). (n.d.). ResearchGate. [Link]
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1 Stilbenes Preparation and Analysis. (n.d.). Wiley-VCH. [Link]
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Analysis of some stilbenes in Italian wines by liquid chromatography/tandem mass spectrometry. (2025). ResearchGate. [Link]
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Determination of side products of stilbene synthesis by gas chromatography and chromato mass spectrometry. (2008). Journal "Functional Materials". [Link]
- Cross and Partial Valid
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14 Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. (2015). La démarche ISO 17025. [Link]
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Validation of chromatographic methods in pharmaceutical analysis. (n.d.). Univerzita Karlova. [Link]
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Cross-Validations in Regulated Bioanalysis. (2025). IQVIA Laboratories. [Link]
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Quantitative analysis of Aliphatic Olefins in alternative and petroleum-based fuels by comprehensive two-dimensional gas chromatography. (n.d.). American Chemical Society. [Link]
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application notes - fast total olefin according astm d6296 by gas chromatography. (n.d.). PAC LP. [Link]
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Quantitative determination of olefins in pyrolysis oils from waste plastics and tires using selective adsorption by Ag–SiO2 fo. (2024). LabRulez GCMS. [Link]
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Quantitation of olefins in sustainable aviation fuel intermediates using principal component analysis coupled with vacuum ultraviolet spectroscopy. (2023). ROSA P. [Link]
- The Role of Quantitative Analysis in Chromatography: Methods and Applic
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HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography. [Link]
-
HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. (2023). UST Journals. [Link]
-
Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. (2021). Longdom Publishing. [Link]
- SPECTRAL IDENTIFICATION AND HPLC QUANTIFICATION OF BENZOIC ACID FROM NATURAL JUICES. (n.d.). Source not available.
-
Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. (2021). Longdom Publishing. [Link]
-
Preparation of 4-Vinylbenzoic Acid by A Wittig Reaction in Aqueous Medium | PDF. (n.d.). Scribd. [Link]
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Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]
Sources
- 1. 4-(1-(o-Tolyl)vinyl)benzoic acid | 1799412-42-2 [sigmaaldrich.com]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-b-f.eu [e-b-f.eu]
- 4. benchchem.com [benchchem.com]
- 5. helixchrom.com [helixchrom.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
